2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
Description
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Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C11H13ClO3/c12-5-6-14-7-8-15-11-4-2-1-3-10(11)9-13/h1-4,9H,5-8H2 |
InChI Key |
RERHINWCHGJPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOCCCl |
Origin of Product |
United States |
Foundational & Exploratory
Architectural Analysis and Synthetic Utility of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde in Advanced Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
As targeted protein degradation (TPD) and bioconjugation technologies mature, the demand for precision-engineered bifunctional linkers has surged. Among these, 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS 196803-99-3) stands out as a highly versatile, heterobifunctional building block [1]. By combining a reactive ortho-substituted benzaldehyde with a terminal alkyl chloride via a hydrophilic diethylene glycol (PEG2) spacer, this molecule enables orthogonal conjugation strategies. This whitepaper provides an in-depth mechanistic guide to its synthetic utility, focusing on its application in PROTAC (Proteolysis Targeting Chimera) linker design and peptide modification.
Physicochemical Profiling & Structural Logic
To effectively utilize this linker, researchers must first understand its quantitative parameters and structural domains. The molecule is specifically designed to balance hydrophilicity with orthogonal reactivity.
Quantitative Chemical Parameters
The following table summarizes the core physicochemical data essential for stoichiometric calculations and analytical validation [1].
| Parameter | Specification |
| Chemical Name | 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde |
| CAS Registry Number | 196803-99-3 |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| Spacer Length (PEG2) | ~8.5 Å (Extended Conformation) |
| Reactive Groups | Aryl Aldehyde (-CHO), Primary Alkyl Chloride (-Cl) |
| Aldehyde ¹H-NMR Shift | ~10.4 ppm (Singlet, diagnostic for validation) |
Mechanistic Logic of the Bifunctional Domains
-
The Aldehyde Domain (Electrophilic Carbonyl): The benzaldehyde moiety is primed for Schiff base (imine) formation with primary amines. In drug development, this is typically followed by in situ reduction to form a highly stable secondary amine linkage. The ortho-substitution pattern sterically shields the ether linkage while maintaining the electrophilicity of the carbonyl carbon.
-
The PEG2 Spacer (Hydrophilic Scaffold): Linker composition is a critical determinant of PROTAC efficacy. The PEG2 chain imparts essential aqueous solubility and topological flexibility, reducing the entropy penalty during the formation of the ternary complex (Target-PROTAC-E3 Ligase) [2].
-
The Alkyl Chloride Domain (Aliphatic Electrophile): The terminal primary chloride serves as a robust electrophile for Bimolecular Nucleophilic Substitution (Sₙ2). While less reactive than an alkyl bromide or iodide, the chloride offers superior stability during the upstream reductive amination step, preventing premature cyclization or off-target alkylation.
Bifunctional reactivity pathways of CAS 196803-99-3 in bioconjugation.
Experimental Workflows: Self-Validating Systems
As a Senior Application Scientist, I emphasize that successful bioconjugation relies on causality —understanding why a reagent is chosen—and self-validation —ensuring each step can be analytically proven before proceeding.
Protocol 1: Chemoselective Reductive Amination
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a mild hydride donor that selectively reduces the transient iminium ion without reducing the starting aldehyde to an unreactive alcohol [3].
-
Imine Formation: Dissolve 1.0 eq of the target primary amine (e.g., a target-binding ligand) and 1.05 eq of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde in anhydrous 1,2-dichloroethane (DCE). Note: DCE is preferred over DCM due to its higher boiling point, which facilitates better solubility for complex pharmaceutical intermediates. Stir at room temperature for 2 hours.
-
Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise. The mild acidity of the reagent facilitates iminium ion formation and drives the subsequent reduction.
-
Quenching & Validation (The Self-Validating Step): After 12 hours, quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Do not proceed until validation is complete: run a ¹H-NMR on the crude mixture. The complete disappearance of the aldehyde singlet at ~10.4 ppm confirms 100% conversion of the electrophilic domain.
Protocol 2: Sₙ2 Conjugation of the Terminal Chloride
Causality: To overcome the moderate leaving group ability of the chloride, a Finkelstein-type in situ iodide exchange is employed. This temporarily converts the alkyl chloride into an alkyl iodide, drastically accelerating the Sₙ2 displacement by the E3 ligase ligand (e.g., a phenol or thiol) and minimizing high-temperature degradation.
-
Activation: Dissolve the validated intermediate from Protocol 1 in anhydrous N,N-dimethylformamide (DMF). Add 0.2 eq of Potassium Iodide (KI) to catalyze the transient formation of the highly reactive alkyl iodide.
-
Nucleophilic Attack: Add 1.2 eq of the E3 ligase ligand and 2.0 eq of Potassium Carbonate (K₂CO₃) as a non-nucleophilic base to deprotonate the incoming nucleophile.
-
Heating & Isolation: Heat the mixture to 70°C for 8–12 hours. Monitor the consumption of the intermediate via LC-MS. Purify the final PROTAC candidate via preparative reverse-phase HPLC to achieve >95% purity.
Step-by-step synthetic workflow for PROTAC assembly using the bifunctional linker.
Strategic Advantages in PROTAC Design
The spatial orientation provided by the ortho-substitution of the benzaldehyde, combined with the ~8.5 Å reach of the PEG2 chain, creates a unique "bent" topology. This structural nuance is highly advantageous when designing PROTACs for targets with shallow binding pockets, as it prevents the linker from sterically clashing with the protein surface [2]. Furthermore, the lack of amide bonds in the linker backbone increases the molecule's resistance to proteolytic cleavage in vivo, significantly enhancing the pharmacokinetic half-life of the resulting degrader.
References
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploratory Targeted Anti-tumor Therapy (PubMed Central) URL: [Link]
-
Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: Reductions in Organic Synthesis (ACS Symposium Series) URL: [Link]
Whitepaper: Bifunctional Profiling of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde in Advanced Organic Synthesis
I. Introduction to the Orthogonal Scaffold
In the landscape of modern drug discovery and bioconjugation, the demand for heterobifunctional building blocks has surged, driven largely by the advent of PROTACs (Proteolysis Targeting Chimeras) and targeted covalent inhibitors. 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS: 196803-99-3) represents a highly versatile, PEGylated aromatic scaffold designed for orthogonal functionalization.
As a Senior Application Scientist, I frequently leverage this molecule because it presents two distinct electrophilic centers separated by a hydrophilic diethylene glycol (PEG2) linker: an
II. Physicochemical Data and Structural Parameters
Understanding the physical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. Because this is a specialized discovery-phase intermediate, empirical thermodynamic data is often supplemented by established cheminformatics estimations .
| Property | Quantitative Value / Description |
| Chemical Name | 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde |
| CAS Registry Number | 196803-99-3 |
| Molecular Formula | C11H13ClO3 |
| Molecular Weight | 228.677 g/mol |
| MDL Number | MFCD00021056 |
| Estimated Boiling Point | ~320–340 °C (at 760 mmHg) |
| Estimated Density | ~1.18 g/cm³ |
| Physical Appearance | Colorless to pale yellow liquid |
| Solubility Profile | Soluble in DCM, EtOAc, DMF, DMSO; Poorly soluble in H2O |
Note: The PEG2 linker significantly enhances the solubility of this compound in polar aprotic solvents compared to unPEGylated benzaldehyde derivatives, a critical factor when designing downstream biological assays.
III. Mechanistic Causality in Bifunctional Reactivity
The power of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde lies in its kinetic differentiation.
-
Aldehyde Reactivity (High Electrophilicity): The ortho-substituted benzaldehyde is highly polarized and unhindered. It readily undergoes nucleophilic addition with primary or secondary amines at room temperature to form an iminium intermediate.
-
Alkyl Chloride Reactivity (Moderate Electrophilicity): The terminal primary chloride is a moderate electrophile. It is entirely inert to the mild conditions used for aldehyde functionalization. It requires elevated temperatures, strong nucleophiles, or catalytic activation to undergo an
displacement .
This massive gap in activation energy dictates the experimental workflow: the aldehyde must always be functionalized first, followed by the activation and displacement of the chloride.
IV. Self-Validating Experimental Methodologies
To harness this orthogonal reactivity, I have designed a self-validating, two-step workflow. The protocols below are engineered not just to provide instructions, but to explain the chemical causality behind each reagent choice and to verify success before proceeding.
Figure 1: Orthogonal functionalization workflow for 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde.
Protocol A: Chemoselective Reductive Amination
Objective: Convert the aldehyde to an amine without triggering chloride displacement.
-
Initiation: Dissolve 1.0 eq of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Causality: DCE is chosen over dichloromethane (DCM) because it allows for a slightly higher reaction temperature if needed, and the reducing agent exhibits optimal solubility in it.
-
-
Imine Formation: Add 1.1 eq of the desired primary amine. Stir for 30 minutes at room temperature to allow the imine/iminium equilibrium to establish.
-
Reduction: Cool the mixture to 0 °C and add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) in portions.
-
Causality: NaBH(OAc)3 is a mild, sterically hindered hydride source. Unlike NaBH4, it will selectively reduce the iminium ion without reducing any unreacted aldehyde down to the corresponding alcohol, preserving the mass balance of the reaction.
-
-
Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Self-Validation: The protocol is only successful if the starting mass (
229.07 ) has entirely disappeared, replaced by the mass of the product. If unreacted aldehyde remains, it will cause complex side reactions in Protocol B. Do not proceed until conversion is >95%.
-
-
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Finkelstein-Assisted Displacement
Objective: Displace the terminal chloride with a secondary nucleophile (e.g., an azide or a different amine).
-
Initiation: Dissolve the crude intermediate from Protocol A in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
-
Reagent Addition: Add 2.0 eq of the nucleophile and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Catalytic Activation: Add 0.2 eq of Sodium Iodide (NaI).
-
Causality: This is the critical step. Alkyl chlorides are notoriously sluggish in
reactions. The addition of NaI triggers an in situ. The chloride is transiently converted to an alkyl iodide. Because iodide is a larger, more polarizable atom, it is a vastly superior leaving group, lowering the activation energy and accelerating the nucleophilic attack.
-
-
Execution: Heat the mixture to 80 °C for 12 hours.
-
Validation Checkpoint: Analyze via LC-MS to confirm the complete disappearance of the chlorinated intermediate.
-
Isolation: Dilute with water, extract with EtOAc, and purify via preparative HPLC to yield the final heterobifunctionalized product.
V. Handling, Stability, and Storage
Like all PEGylated benzaldehydes, 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is susceptible to auto-oxidation. Exposure to atmospheric oxygen and UV light will slowly oxidize the aldehyde to the corresponding carboxylic acid. Furthermore, prolonged exposure to ambient moisture can lead to slow hydrolysis of the terminal chloride.
Storage Protocol: The neat liquid must be stored at 2–8 °C in an amber glass vial, tightly sealed under an inert atmosphere (Argon or Nitrogen). When retrieving the reagent, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture into the liquid.
VI. References
-
Organic Chemistry Portal. "Finkelstein Reaction - Mechanistic Principles". Available at:[Link]
Technical Guide: Solubility Profile of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
CAS Number: 54373-14-7 Common Application: Key Intermediate in the Synthesis of Tamsulosin (Flomax)[1]
Executive Summary & Chemical Identity
2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is a specialized organic intermediate predominantly used in the pharmaceutical industry for the synthesis of alpha-blockers, specifically Tamsulosin. Its structure combines a lipophilic benzaldehyde moiety with a hydrophilic diethylene glycol linker, terminated by a reactive chloro-group.
Understanding its solubility is critical for process chemists optimizing the nucleophilic substitution steps or reductive aminations required in drug synthesis.[1] This guide provides a solubility landscape based on physicochemical principles and validated synthetic protocols, alongside a rigorous experimental framework for precise determination.[1][2][3]
Physicochemical Profile
| Property | Value | Context |
| Molecular Formula | C₁₁H₁₃ClO₃ | -- |
| Molecular Weight | 228.67 g/mol | Moderate size, amenable to HPLC analysis.[1] |
| Physical State | Viscous Oil / Low-melting Solid | Often handled as a melt or solution. |
| Predicted LogP | ~2.1 – 2.3 | Moderately lipophilic; prefers organic phases. |
| H-Bond Donors | 0 | Lacks -OH/-NH groups; poor water solubility. |
| H-Bond Acceptors | 3 | Ether/Aldehyde oxygens allow interaction with polar solvents. |
Solubility Landscape & Solvent Selection
Based on the compound's structural features (aromatic ring + ether linkage) and its role in Tamsulosin synthesis (US Patent 8,017,803), the following solubility profile is established.
A. High Solubility (Process Solvents)
These solvents are recommended for reaction media (e.g., Schiff base formation) or preparing stock solutions.[1]
-
Dichloromethane (DCM): Excellent solubility due to high lipophilicity.[1] Ideal for extraction workups.
-
Toluene: The standard solvent for azeotropic removal of water during Schiff base formation (reaction with amines).[1]
-
Ethyl Acetate: Good general-purpose solvent; useful for thin-layer chromatography (TLC) and extraction.
-
DMF / DMSO: High solubility; often used in the preceding nucleophilic substitution step where the benzaldehyde is formed from salicylaldehyde derivatives.[1]
B. Moderate / Temperature-Dependent Solubility
-
Alcohols (Methanol, Ethanol, Isopropanol): The compound exhibits moderate solubility at room temperature but high solubility at elevated temperatures (>50°C).[1] These are often used as crystallization solvents for downstream intermediates or for reductive amination steps using borohydride reagents.
C. Low Solubility (Antisolvents)[1]
-
Water: Poor solubility.[1][2] The hydrophobic aromatic ring and chloro-terminal dominate the weak hydrogen-bonding potential of the ether oxygens. Useful for washing away inorganic salts during workup.
-
Aliphatic Hydrocarbons (Hexane, Heptane): Limited solubility.[1] Can be used to precipitate impurities or induce phase separation in biphasic systems.
Visualizing the Solubility Logic
The following diagram illustrates the relationship between the chemical structure and solvent compatibility.
Caption: Structural dissection of CAS 54373-14-7 showing how specific functional groups dictate solvent compatibility.[1]
Experimental Protocol: Saturation Solubility Determination
Phase 1: Preparation
-
Selection: Choose 3 target solvents (e.g., Toluene, Methanol, 50:50 Water:Acetonitrile).[1]
-
Saturation: Add the compound in excess to 5 mL of each solvent in borosilicate glass vials.
-
Visual Check: Ensure solid/oil droplets are visible at the bottom (indicating saturation).
-
-
Agitation: Seal vials and place in a thermomixer at 25°C ± 0.5°C. Shake at 500 RPM for 24 hours.
Phase 2: Equilibration & Sampling
-
Sedimentation: Stop agitation and allow samples to stand for 4 hours (or centrifuge at 10,000 RPM for 5 mins) to separate the undissolved phase.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent filter degradation by organic solvents).
-
Dilution: Immediately dilute the filtrate 1:100 with Acetonitrile to prevent precipitation and bring the concentration into the linear range of the detector.
Phase 3: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).[1]
-
Detection: UV at 254 nm (targeting the benzaldehyde chromophore).[1]
-
Calculation: Compare peak area against a 5-point calibration curve of the standard.
Caption: Standard Operating Procedure (SOP) for determining thermodynamic solubility.
Application Context: Tamsulosin Synthesis
The solubility of this compound dictates the efficiency of the subsequent reaction: the Reductive Amination .[1]
In the synthesis of Tamsulosin:
-
Reaction: 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is dissolved in Methanol or Ethanol .[1]
-
Reagent: It is reacted with R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[4]
-
Mechanism: The aldehyde dissolves to form a homogeneous solution, facilitating the formation of the imine (Schiff base), which is then reduced (using NaBH₄) to the final amine.[1]
-
Why Solubility Matters: If the aldehyde is not fully soluble, the reaction rate becomes mass-transfer limited, leading to lower yields and potential impurity formation.[1]
References
-
PubChem. (n.d.).[5] 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CID 3841410). National Library of Medicine. Retrieved March 3, 2026, from [Link]1]
- U.S. Patent No. 8,017,803. (2011). Process for the preparation of tamsulosin and intermediates thereof. United States Patent and Trademark Office.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103497126A - Synthesis method of tamsulosin hydrochloride - Google Patents [patents.google.com]
- 5. 2-(2-(2-Chloroethoxy)ethoxy)ethanol | C6H13ClO3 | CID 78871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde
A Versatile Bifunctional Linker for Medicinal & Supramolecular Chemistry
Executive Summary
2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde (CAS: 196803-99-3 ) is a specialized bifunctional building block featuring an ortho-substituted benzaldehyde core tethered to a diethylene glycol (PEG-2) chain terminated by a reactive alkyl chloride. Its unique architecture serves as a critical "anchor point" in organic synthesis, enabling the construction of benzo-crown ethers , PROTAC linkers , and solubility-enhancing pharmacophores .
This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, handling, and application in high-value chemical workflows.
Chemical Profile & Properties[1][2][3][4][5][6]
The compound exists at the intersection of aromatic aldehyde chemistry and aliphatic ether reactivity. Its dual functionality allows for orthogonal modification: the aldehyde is susceptible to nucleophilic addition (Schiff bases, reduction), while the alkyl chloride undergoes
| Property | Data Specification |
| IUPAC Name | 2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde |
| CAS Number | 196803-99-3 |
| Molecular Formula | |
| Molecular Weight | 228.67 g/mol |
| Physical State | Viscous pale yellow oil (typical) |
| Solubility | Soluble in DCM, DMF, DMSO, Acetonitrile; Insoluble in water |
| Stability | Sensitive to oxidation (aldehyde -> acid); Hygroscopic |
| Reactive Moieties | 1x Aromatic Aldehyde (Electrophile), 1x Primary Alkyl Chloride (Electrophile) |
Synthetic Methodology: The Stoichiometry Control Protocol
The primary challenge in synthesizing this compound is preventing the formation of the symmetrical dimer, 1,5-bis(2-formylphenoxy)-3-oxapentane . A standard 1:1 reaction between salicylaldehyde and bis(2-chloroethyl) ether will predominantly yield the dimer or oligomers.
Optimized Protocol: Excess Alkylating Agent
To isolate the mono-chloride target, one must exploit concentration kinetics .
Reagents:
-
Salicylaldehyde (1.0 eq)
-
Bis(2-chloroethyl) ether (5.0 - 10.0 eq) — Critical for selectivity
-
Potassium Carbonate (
) (2.0 eq) -
Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
-
Activation: Dissolve salicylaldehyde in MeCN. Add
and stir at room temperature for 30 minutes. This generates the phenoxide anion, visible as a color change to bright yellow/orange. -
Addition: Add the large excess of bis(2-chloroethyl) ether and the catalytic KI.
-
Expert Insight: The excess ether acts as both reagent and co-solvent, statistically ensuring the phenoxide attacks a dichloride molecule rather than a product molecule.
-
-
Reflux: Heat to reflux (80°C for MeCN) for 12–16 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1). The product (
) will appear distinct from the starting material ( ) and the dimer ( ). -
Workup: Filter off inorganic salts. Concentrate the filtrate to remove MeCN.
-
Purification: Distill off the excess bis(2-chloroethyl) ether under high vacuum (bp ~178°C at atm, lower at vacuum). The residue is the crude target. Final purification via column chromatography is recommended to remove trace dimer.
Mechanistic Pathway & Side Reactions
The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired dimerization.
Figure 1: Kinetic pathway favoring mono-alkylation through stoichiometry control.
Structural Characterization (Self-Validating System)
To ensure the integrity of the synthesized linker, use the following NMR diagnostic peaks. The presence of the triplet at ~3.8 ppm is the definitive signature of the terminal chloride.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |
| 10.50 | Singlet | Aldehyde (-CH O) | Confirms oxidation state intact | |
| 7.80 - 6.90 | Multiplet | Aromatic (4H) | Ortho-substitution pattern | |
| 4.25 | Triplet | -O-CH 2-CH2- | Ether linkage to ring | |
| 3.95 | Multiplet | -CH2-O-CH 2- | Internal PEG protons | |
| 3.75 | Triplet | -CH2-Cl | Critical Purity Check | |
| 189.5 | - | Carbonyl | - | |
| 42.8 | - | -CH2-Cl | Confirms alkyl chloride presence |
Note: If the triplet at 3.75 ppm is missing and replaced by a signal at ~4.2 ppm, dimerization has occurred.
Applications in Drug Discovery & Supramolecular Chemistry
This compound is a "privileged structure" precursor. Its applications branch into three distinct domains.
A. Synthesis of Benzo-Crown Ethers
Reacting the target with a diol (e.g., catechol or another glycol) under high-dilution conditions closes the ring to form unsymmetrical crown ethers.
-
Example: Reaction with catechol yields Dibenzo-18-crown-6 derivatives.[1][2]
-
Advantage: Allows the introduction of the aldehyde handle before cyclization, enabling further functionalization of the crown ether (e.g., attaching it to a sensor surface).
B. PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital for ternary complex formation.
-
The benzaldehyde moiety can be reductively aminated to an E3 ligase ligand (e.g., Thalidomide analog).
-
The chloro-group can be displaced by an azide (
) and clicked to the Warhead (POI ligand). -
Result: A rigid-flexible hybrid linker that modulates solubility and permeability.
C. Soluble Schiff Bases
The PEG chain disrupts crystal packing. Condensing this aldehyde with aromatic amines yields Schiff bases with significantly improved solubility in organic solvents compared to non-PEGylated analogs.
Figure 2: Divergent application pathways for the bifunctional linker.
Safety & Handling Protocols
-
Alkylating Hazard: The terminal chloro-ethyl group is a weak alkylating agent. While less potent than nitrogen mustards, it should be treated as a potential mutagen. Double-gloving (Nitrile) is mandatory.
-
Aldehyde Reactivity: Store under inert gas (
or ) at 4°C. Air exposure leads to oxidation to the corresponding benzoic acid (white solid precipitate in the oil). -
Waste Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.
References
-
Sigma-Aldrich. Product Specification: 2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde (CAS 196803-99-3).Link
-
PubChem. Compound Summary: 2-[2-(2-chloroethoxy)ethoxy]benzaldehyde. National Library of Medicine. Link
- Gokel, G. W., et al. "Lariat Ethers: From Simple Sidearms to Supramolecular Systems." Chemical Reviews, 2004. (Contextual grounding on crown ether synthesis using chloro-ether precursors).
-
BenchChem. Synthesis of 2-Ethoxybenzaldehyde Derivatives. (Methodology adaptation for Williamson Ether Synthesis). Link
Sources
Next-Generation Bioconjugation: Applications of Ortho-Substituted Benzaldehyde PEG Linkers
Introduction: Overcoming the Kinetic Bottleneck in Bioconjugation
In the development of targeted therapeutics and biomaterials, the chemical linkage between a biomolecule and its payload dictates the efficacy, stability, and safety of the final product. Historically, classical reductive amination or standard oxime/hydrazone ligations have suffered from severely slow reaction kinetics at physiological pH and yielded kinetically unstable bioconjugates[1]. As a Senior Application Scientist, I frequently observe that these limitations lead to protein denaturation (due to the need for acidic buffers or toxic aniline catalysts) or incomplete payload conjugation.
The introduction of ortho-substituted benzaldehyde PEG linkers has provided a paradigm shift. By strategically placing functional groups (such as boronic acids, aldehydes, or hydrogen-bond acceptors) at the ortho position of a benzaldehyde ring, we can leverage proximity effects and intramolecular catalysis. Combined with polyethylene glycol (PEG) spacers—which provide necessary steric shielding, prevent hydrophobic aggregation, and extend circulation half-life—these linkers enable rapid, stable, and bioorthogonal ligation under mild physiological conditions[1][2].
Mechanistic Causality: The Power of Ortho-Substitution
Understanding the chemical causality behind these linkers is essential for rational experimental design. The two most prominent classes are 2-formylphenylboronic acid (2-FPBA) and ortho-phthalaldehyde (OPA).
2-Formylphenylboronic Acid (2-FPBA) Linkers
When a PEG linker is functionalized with 2-FPBA, the ortho-boronic acid group acts as an intramolecular Lewis acid. Upon encounter with an
Mechanistic pathway of 2-FPBA-PEG hydrazone ligation forming a stable heterocycle.
Ortho-Phthalaldehyde (OPA) Linkers
OPA-PEG linkers exploit a different chemical pathway. OPA reacts with primary amines or hydrazides to form an isoindole (bis)hemiaminal intermediate, which rapidly dehydrates to form a highly stable phthalimidine linkage[4]. This reaction is entirely catalyst-free and proceeds at extraordinary speeds, making it ideal for in situ hydrogel formation and traceless protein labeling[4][5].
Quantitative Benchmarking: Kinetics and Stability
To justify the transition from standard benzaldehyde to ortho-substituted variants in a manufacturing or research setting, we must evaluate the empirical kinetic data. The table below summarizes the kinetic superiority of these engineered linkers.
| Linker Reactive Group | Target Nucleophile | Second-Order Rate Constant (M⁻¹ s⁻¹) | Linkage Stability | Primary Application |
| Standard Benzaldehyde | Hydrazide | < 0.001 | Low (Reversible) | Baseline comparison |
| Ortho-Methoxybenzaldehyde | N-terminal Glycine | ~ 0.5 | Moderate | Single-site protein labeling[6][7] |
| 2-Formylphenylboronic Acid | Highly Accelerated | Very High (Heterocycle) | ADCs, Immunoconjugates[1] | |
| Ortho-Phthalaldehyde (OPA) | Primary Amine | 4.3 | High (Phthalimidine) | Hydrogels, Traceless Labeling[4] |
Note: The formation of the phthalimidine linkage via OPA is over 3000 times faster than acylhydrazone formation from standard benzaldehyde[4].
Applications in Drug Development & Chemical Biology
Antibody-Drug Conjugates (ADCs)
In ADC manufacturing, heterogeneity is the enemy of the therapeutic index. 2-FPBA-PEG linkers enable site-specific conjugation to engineered hydrazide-bearing antibodies. The PEG spacer (typically PEG4 to PEG12) prevents the hydrophobic drug payload from inducing antibody aggregation, while the 2-FPBA ensures the payload is not prematurely released in systemic circulation[1][2].
Superfast Hydrogel Cross-linking
In tissue engineering, hydrogels must cross-link rapidly in situ without the addition of toxic catalysts. Mixing OPA-terminated multi-arm PEGs with hydrazide-terminated PEGs results in superfast gelation via phthalimidine formation. This catalyst-free strategy yields mechanically robust hydrogels with superior biocompatibility and firm tissue adhesion[4][5].
N-Terminal Glycine Specific Labeling
Ortho-substituted benzaldehydes featuring hydrogen-bond acceptors (such as methoxy groups) exhibit remarkable chemoselectivity for N-terminal glycine residues. The geometric constraint of the aromatic ring, combined with the ortho-H-bond acceptor, stabilizes a latent nucleophilic imine. This allows for analytically pure, single-site protein labeling without non-specifically modifying internal lysine residues[6][7].
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate built-in Quality Control (QC) checkpoints to ensure causality between the chemical input and the analytical output.
Protocol 1: Synthesis of 2-FPBA-PEG-Payload Immunoconjugate
Rationale: This protocol utilizes 2-FPBA for rapid, site-specific conjugation to an
-
Preparation: Buffer exchange the
-amino hydrazide-modified antibody into 0.1 M Sodium Phosphate buffer (pH 7.0) to a final concentration of 10 mg/mL[3].-
QC Checkpoint: Verify antibody integrity and monomeric state via SEC-HPLC prior to conjugation.
-
-
Conjugation: Add 5 molar equivalents of the 2-FPBA-PEG-Payload (pre-dissolved in anhydrous DMSO). Ensure the final DMSO concentration remains < 5% (v/v) to prevent protein precipitation.
-
Incubation: Incubate the mixture at 25°C for 2 hours.
-
Causality: The intramolecular Lewis acid catalysis of the ortho-boronic acid drives the reaction to completion rapidly at neutral pH, avoiding acidic conditions that denature mAbs[1].
-
-
Purification: Remove excess unreacted linker-payload using a centrifugal ultrafiltration device (MWCO 30 kDa), washing 3 times with PBS.
-
Validation: Analyze the purified conjugate via Intact Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR). The mass shift must exactly match the theoretical mass of the benzodiazaborine adduct.
Protocol 2: Catalyst-Free OPA-PEG Hydrogel Formation
Rationale: Exploiting the 4.3 M⁻¹ s⁻¹ rate constant of OPA-amine condensation for instant, biocompatible gelation[4].
-
Polymer A Preparation: Dissolve 4-arm PEG-OPA (10% w/v) in sterile PBS (pH 7.4).
-
Polymer B Preparation: Dissolve 4-arm PEG-amine or PEG-hydrazide (10% w/v) in sterile PBS (pH 7.4).
-
Mixing & Gelation: Co-inject Polymer A and Polymer B simultaneously through a dual-syringe applicator equipped with a static mixing tip.
-
Validation: Gelation will occur within seconds (< 10s). Perform a rheological time-sweep analysis at 1 Hz to confirm that the storage modulus (G') rapidly plateaus, indicating complete cross-linking via stable phthalimidine bonds[4].
Self-validating workflow for 2-FPBA-PEG antibody-drug conjugation and DAR analysis.
Conclusion
Ortho-substituted benzaldehyde PEG linkers represent a critical evolutionary leap in bioconjugation chemistry. By leveraging proximity effects and intramolecular catalysis, these reagents successfully bypass the thermodynamic and kinetic limitations of classical carbonyl chemistry. Whether engineering highly stable ADCs with 2-FPBA or deploying superfast, biocompatible hydrogels with OPA, understanding the mechanistic causality allows researchers to design highly efficient, self-validating experimental systems that accelerate drug development.
References
1.1 - ACS Publications[1] 2.6 - ResearchGate[6] 3.3 - Radboud Repository[3] 4.2 - ResearchGate[2] 5.7 - ResearchGate[7] 6.4 - PMC[4] 7.5 - ResearchGate[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Functionalized Benzo-Crown Ethers via Intramolecular Cyclization of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive protocol for the synthesis of benzo-crown ethers, a class of macrocycles with significant applications in supramolecular chemistry, ion sensing, and drug delivery.[1][2][3] The methodology focuses on the use of 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde as a key precursor, which allows for the creation of a functionalized macrocycle. The aldehyde group serves as a versatile handle for subsequent chemical modifications. The core synthetic strategy is an intramolecular Williamson ether synthesis, a robust and widely used method for ether formation.[4][5][6][7] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, offers troubleshooting guidance, and discusses the importance of reaction parameters such as high-dilution and the template effect.
Introduction and Scientific Background
Crown ethers, first discovered by Charles Pedersen in 1967, are macrocyclic polyethers renowned for their ability to selectively bind cations within their central, hydrophilic cavity.[8] The size of the cavity, determined by the number of ethylene oxide units, dictates the selectivity for specific cations.[4] Benzo-crown ethers, which incorporate a benzene ring into the macrocyclic framework, offer several advantages, including a more rigid structure and the potential for straightforward functionalization via aromatic substitution reactions.[8][9]
The aldehyde functionality on the precursor, 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde, is of particular strategic importance. It remains intact during the cyclization process, yielding a product that can be readily derivatized. This opens pathways for conjugating the crown ether to other molecules, immobilizing it on solid supports, or constructing more complex, multi-component molecular systems for applications like synthetic ion channels or targeted drug delivery vehicles.[10]
The synthesis described herein is a [1+1] macrocyclization, reacting the benzaldehyde precursor with a suitable diol, such as catechol. The reaction proceeds via an intramolecular Williamson ether synthesis, a classic Sₙ2 reaction where an alkoxide displaces a halide.[6][7]
Reaction Mechanism: The Intramolecular Williamson Ether Synthesis
The formation of the benzo-crown ether is achieved through a sequence of nucleophilic substitution reactions. The overall process can be broken down into two conceptual stages, culminating in a final, yield-determining cyclization step.
Step 1: Initial Etherification (Intermolecular) The process begins with the reaction of a diol (in this example, catechol) with the chloro-terminated benzaldehyde precursor. A base deprotonates one of the hydroxyl groups of the catechol, forming a potent phenoxide nucleophile. This nucleophile then attacks the terminal chlorinated carbon of a separate benzaldehyde molecule in an intermolecular Sₙ2 reaction, forming a new ether linkage and creating a longer, linear molecule.
Step 2: Intramolecular Cyclization The second hydroxyl group on the catechol moiety of this newly formed intermediate is then deprotonated by the base. This creates a new alkoxide within the same molecule that contains the chloroalkyl chain. This sets the stage for the crucial intramolecular Sₙ2 cyclization.
Two critical factors govern the success of this final step:
-
High-Dilution Principle: To favor the intramolecular reaction (cyclization) over intermolecular reactions (polymerization), the reaction must be conducted under high-dilution conditions.[4] This is typically achieved by the very slow, controlled addition of the reactants to a large volume of solvent. This ensures that the concentration of the reactive intermediate is always low, minimizing the probability of two molecules reacting with each other and maximizing the chance that a molecule will react with itself.
-
The Template Effect: The yield of crown ether synthesis is often dramatically improved by the presence of a specific alkali metal cation that fits snugly into the cavity of the target crown ether.[9][11][12] This "template" cation coordinates with the oxygen atoms of the linear precursor, pre-organizing it into a conformation that closely resembles the transition state for cyclization. This reduces the entropic barrier to ring formation, accelerating the desired reaction and suppressing side reactions. For a benzo-18-crown-6 derivative, the potassium (K⁺) ion is an excellent template.[11]
Detailed Experimental Protocol
This protocol describes the synthesis of a formyl-substituted dibenzo-18-crown-6 ether by reacting 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde with catechol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde | C₁₁H₁₃ClO₃ | 228.67 | Starting Material | Ensure high purity. |
| Catechol | C₆H₆O₂ | 110.11 | Starting Material | Should be colorless or very light tan. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Must be finely ground and anhydrous. |
| Potassium Fluoroborate (KBF₄) | KBF₄ | 125.90 | Template Salt | Alternative: KPF₆.[9] |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Solvent | Anhydrous grade (<50 ppm H₂O) is essential.[11] |
Step-by-Step Synthesis Procedure
Anhydrous conditions are critical for this reaction. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen). [11]
-
Reaction Setup:
-
To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add finely ground anhydrous potassium carbonate (15 mmol) and potassium fluoroborate (7.5 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Begin vigorous stirring and heat the suspension to reflux (approx. 82°C) under an inert atmosphere.
-
-
Reagent Preparation and Addition:
-
In a separate 250 mL flask, prepare a solution of 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde (5.0 mmol) and catechol (5.0 mmol) in 100 mL of anhydrous acetonitrile.
-
Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Once the K₂CO₃ suspension is refluxing, begin the slow, dropwise addition of the reactant solution via the syringe pump over a period of 12 hours. A long needle piercing the septum should deliver the solution directly into the vigorously stirred suspension.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir under reflux for an additional 3 days (72 hours).[9]
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the appearance of a new, higher Rf product spot.
-
-
Work-up and Extraction:
-
After 3 days, cool the reaction mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃, KCl, KBF₄). Wash the filtered solids with dichloromethane (CH₂Cl₂) (2 x 50 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (100 mL) and deionized water (100 mL).
-
Separate the layers and extract the aqueous phase twice more with dichloromethane (2 x 50 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is typically a viscous oil or a semi-solid.
-
Purify the material using silica gel column chromatography. The specific eluent system will depend on the exact product but a gradient of ethyl acetate in hexane is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified benzo-crown ether.
-
Visualization of the Experimental Workflow
Sources
- 1. (PDF) The role of crown ethers in drug delivery [academia.edu]
- 2. jetir.org [jetir.org]
- 3. Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. BJOC - Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties [beilstein-journals.org]
- 10. Novel benzo crown-ethers to create synthetic ion channels | Washington University Office of Technology Management [tech.wustl.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Bifunctional Conjugation Strategies using 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those developing PROTACs, molecular glues, or bioconjugates. It details the strategic use of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS: 54373-14-7) as a robust, heterobifunctional linker.
Introduction & Strategic Value
In the architecture of bifunctional molecules (e.g., PROTACs), the linker is not merely a passive connector; it dictates solubility, permeability, and the spatial orientation of the ternary complex.[1][2]
2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde offers a unique "PEG2-Benzaldehyde" motif that solves specific synthetic challenges:
-
Benzaldehyde Stability: Unlike aliphatic aldehydes, the aromatic aldehyde is resistant to enolization and aldol polymerization, providing a stable "soft" electrophile for late-stage conjugation.
-
PEG2 Spacer: The short polyethylene glycol chain improves aqueous solubility without introducing excessive flexibility or molecular weight.
-
Orthogonal Reactivity:
-
Terminus A (Alkyl Chloride): A "hard" electrophile requiring strong nucleophiles or activation (heat/catalysis). Best suited for early-stage scaffold functionalization.
-
Terminus B (Benzaldehyde): A "soft" electrophile reactive toward amines, hydrazines, and hydroxylamines. Ideal for convergent assembly under mild conditions.
-
Chemical Properties Overview
| Property | Specification | Implication for Protocol |
| Linker Type | Heterobifunctional (Cl / CHO) | Allows sequential, orthogonal conjugation. |
| Spacer Length | ~9-12 Å (PEG2 + Phenyl) | Suitable for recruiting E3 ligases (e.g., CRBN, VHL) where medium reach is required. |
| Solubility | DCM, MeOH, DMSO, DMF | Compatible with both organic synthesis and semi-aqueous bioconjugation. |
| Reactivity | Cl: Low (requires activation); CHO: High | Critical: Perform Cl-substitution before CHO-amination to avoid side reactions, unless CHO is protected. |
Strategic Planning: The "Order of Operations"
The success of this linker depends on the sequence of reactions. The alkyl chloride is significantly less reactive than the aldehyde.
Recommended Workflow: The "Chloride-First" Approach
This is the most robust pathway. It avoids the need for aldehyde protecting groups (acetals) if the first nucleophile is a hydroxyl/phenol group.
-
Step 1 (Chloride Displacement): React the alkyl chloride with a nucleophile (e.g., Phenol-Warhead) under basic conditions. The aldehyde remains intact.
-
Step 2 (Reductive Amination): React the pendant aldehyde with an amine-containing ligand (e.g., Pomalidomide derivative) using a reducing agent.
Caption: The "Chloride-First" strategy minimizes protection steps and maximizes yield.
Detailed Protocols
Protocol A: Functionalization of the Alkyl Chloride (Etherification)
Objective: Attach the linker to a phenol-containing ligand (e.g., a tyrosine residue or a drug warhead like Estradiol or JQ1-derivative). Mechanism: Williamson Ether Synthesis. Note: Alkyl chlorides are sluggish. The addition of Potassium Iodide (KI) or Sodium Iodide (NaI) is mandatory to facilitate an in situ Finkelstein reaction (converting Cl → I, a better leaving group).
Materials:
-
Linker: 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (1.0 equiv)[3]
-
Nucleophile: Phenol-containing ligand (1.0 - 1.2 equiv)
-
Base: Potassium Carbonate (
) (3.0 equiv) or Cesium Carbonate ( ) (1.5 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 - 0.5 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (
)
Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the Phenol ligand (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(3.0 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide. -
Addition: Add the Linker (1.0 mmol) and KI (0.2 mmol).
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
or Ar).-
Why 80°C? Alkyl chlorides require thermal energy to overcome the activation barrier for
displacement. -
Monitoring: Monitor by TLC or LC-MS. Reaction typically requires 4–16 hours.
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water (x3) and brine (x1) to remove DMF. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc). The product will be the Aldehyde-Functionalized Ligand .
Protocol B: Conjugation via Benzaldehyde (Reductive Amination)
Objective: Connect the aldehyde-functionalized intermediate to an amine-containing ligand (e.g., Lenalidomide-NH2). Mechanism: Imine formation followed by hydride reduction.
Materials:
-
Aldehyde Intermediate (from Protocol A) (1.0 equiv)
-
Amine Ligand (1.0 - 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (
) (1.5 - 2.0 equiv)-
Expert Tip: Use
instead of . The acetoxy variant is milder and selectively reduces the imine without reducing the aldehyde, preventing side-product formation (benzyl alcohol).
-
-
Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Procedure:
-
Imine Formation: Dissolve the Aldehyde Intermediate (1.0 mmol) and Amine Ligand (1.0 mmol) in DCE (10 mL). Add catalytic AcOH.
-
Equilibration: Stir at RT for 30–60 minutes.
-
Observation: In some cases, adding molecular sieves (4Å) helps drive imine formation by scavenging water.
-
-
Reduction: Add
(1.5 mmol) in one portion. -
Reaction: Stir at RT for 2–12 hours. Monitor consumption of the imine intermediate by LC-MS.
-
Quench: Quench with saturated aqueous
. -
Work-up: Extract with DCM (x3). Wash combined organics with brine. Dry over
. -
Purification: Flash chromatography or Prep-HPLC.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield on Step 1 (Cl-substitution) | Chloride is a poor leaving group. | Increase KI loading to 1.0 equiv (stoichiometric Finkelstein). Switch solvent to DMSO and increase temp to 90°C. |
| Aldehyde Reduction (Side Product) | Reducing agent is too strong. | Ensure |
| No Reaction on Step 2 | Amine is non-nucleophilic (e.g., aniline). | If the amine is an aniline (aromatic), the imine is stable but forms slowly. Heat the imine formation step to 40°C before adding the reducing agent. |
| Linker Decomposition | Oxidation of aldehyde. | Store the linker under Argon at -20°C. If the aldehyde has oxidized to carboxylic acid, it will not react with amines under reductive amination conditions. |
References
-
PubChem. Compound Summary: 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde.[4] Available at: [Link] (Accessed Oct 2025).
-
ResearchGate. Synthesis of substituted benzaldehydes via alkylation. Available at: [Link] (Accessed Oct 2025).
Sources
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of Schiff bases derived from 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde. Schiff bases, or imines, are a pivotal class of organic compounds defined by the carbon-nitrogen double bond (azomethine group) and are integral to coordination chemistry, materials science, and the development of novel therapeutic agents.[1][2][3] The unique structural motif of 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde, featuring a flexible ether chain and a reactive terminal chloride, offers a versatile platform for creating multifunctional ligands and advanced organic materials. This guide is designed for researchers in organic synthesis and drug development, detailing not only the procedural steps but also the underlying chemical principles and rationale for experimental design, ensuring robust and reproducible outcomes.
Introduction and Scientific Background
The formation of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[3] First reported by Hugo Schiff in 1864, this reaction has become a cornerstone of synthetic chemistry due to its reliability and the diverse applications of its products.[4]
The target aldehyde, 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde, possesses three key features that influence the resulting Schiff base:
-
The Aldehyde Group: The primary site for the condensation reaction.
-
The Di(ethylene glycol) Ether Linkage: This flexible chain can impart increased solubility in various solvents and offers potential for metal ion coordination, influencing the chelation properties of the final Schiff base.
-
The Terminal Alkyl Chloride: A reactive handle that allows for post-synthesis modification, such as nucleophilic substitution, enabling the grafting of the Schiff base onto polymers, surfaces, or other molecular scaffolds.
This guide provides two primary protocols: a standard reflux condensation suitable for most primary amines and an azeotropic distillation method for reactions requiring more stringent water removal to maximize yield.
Mechanism of Schiff Base Formation
The formation of an imine is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[5][6] Understanding the mechanism is crucial for optimizing reaction conditions, particularly pH control.
The process can be broken down into two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate which, after a proton transfer, yields a neutral hemiaminal (or carbinolamine).[5][7] This step is slowed significantly at low pH because the amine becomes protonated and non-nucleophilic.[8]
-
Elimination (Dehydration): Under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O).[8] The nitrogen's lone pair then helps to expel the water molecule, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen by a weak base (like water or the amine itself) yields the final, neutral imine product and regenerates the acid catalyst.[5]
The reaction is most efficient in a mildly acidic environment (pH 4-5), which is a delicate balance: enough acid to protonate the hydroxyl group for elimination, but not so much that it deactivates the amine nucleophile.[8]
Sources
- 1. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07642C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. globalconference.info [globalconference.info]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Synthesis of Benzo-Fused Aza-Crown Ethers and Lariat Ligands
The following Application Note and Protocol guide details the use of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde in the synthesis of functionalized ligands and macrocycles.
Compound: 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS: 54373-14-7) Reaction Class: Reductive Amination & Intramolecular Nucleophilic Substitution (Cyclization) Target Audience: Medicinal Chemists, Supramolecular Chemists, and Process Development Scientists.
Executive Summary
2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is a bifunctional "privileged scaffold" featuring an electrophilic aldehyde for diversity-oriented derivatization and a tethered alkyl chloride for secondary cyclization. This unique architecture allows for the rapid construction of benzo-fused aza-crown ethers (ionophores) and lariat ethers (flexible ligands).
This guide outlines two primary workflows:
-
Linear Functionalization: Selective reductive amination to generate "lariat" amines with a pendant alkyl chloride.
-
Macrocyclization: A two-stage protocol to synthesize 10- to 13-membered benzo-aza-crowns via intramolecular alkylation.
Chemical Logic & Mechanism
The transformation relies on a sequential "Condense-Reduce-Cyclize" logic.
-
Imine Condensation: The aldehyde reacts with a primary amine (
) to form a Schiff base (imine).[1] -
Reduction: The imine is reduced to a secondary amine. Critical: The reducing agent must be chemoselective to avoid reducing the alkyl chloride or aldehyde prior to imine formation.
-
Cyclization (Optional): The newly formed secondary amine acts as an internal nucleophile, displacing the terminal chloride to close the ring.
Mechanistic Pathway Diagram
Caption: Logical flow from starting material to linear lariat amines or cyclic crown ethers. Note the bifurcation at the Lariat stage dependent on concentration.
Experimental Protocols
Protocol A: Synthesis of Linear "Lariat" Amines (Reductive Amination)
Objective: To couple a primary amine while preserving the alkyl chloride for future functionalization.
Materials:
-
2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or NaBH4
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv, optional)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the benzaldehyde derivative (1 mmol) and primary amine (1.1 mmol) in DCE (5 mL). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA.
-
Activation: Add Acetic Acid (1 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 2–4 hours under Nitrogen. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 15 minutes. STAB is preferred over NaBH4 for its selectivity toward imines in the presence of chlorides.
-
Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc).
Table 1: Reducing Agent Selection Guide
| Agent | Selectivity | Risk Profile | Recommended For |
| NaBH(OAc)3 (STAB) | High (Imine > Aldehyde) | Low | One-pot procedures; sensitive substrates. |
| NaBH3CN | High | High (Toxic Cyanide) | Acidic conditions (pH 5-6); difficult imines. |
| NaBH4 | Low (Reduces Aldehyde) | Low | Two-step procedures (form imine first, then reduce). |
Protocol B: Macrocyclization to Benzo-Aza-Crown Ethers
Objective: Intramolecular alkylation to form a 10-membered ring (Benzo-1,4,7-dioxazecine) or larger macrocycles using diamines.
Critical Factor: High Dilution Principle. To favor intramolecular cyclization (Ring formation) over intermolecular polymerization (Dimer/Oligomer formation), the reaction must be performed at low concentrations (<0.01 M).
Materials:
-
"Lariat" Amine (from Protocol A) (1.0 equiv)
-
Base:
(3.0 equiv) or DIPEA (for soluble bases) -
Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Finkelstein activation of Cl
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Setup: Prepare a reflux apparatus with a high-efficiency condenser. Flame-dry the glassware under vacuum/N2.
-
Dilution: Dissolve the "Lariat" amine in MeCN such that the concentration is 0.005 M (e.g., 1 mmol in 200 mL solvent).
-
Reagent Addition: Add anhydrous
(3 mmol) and NaI (0.1 mmol). -
Cyclization: Reflux the mixture (80°C for MeCN) for 24–48 hours. Vigorous stirring is essential to keep the inorganic base suspended.
-
Workup: Filter off the inorganic solids while warm. Evaporate the solvent.[2]
-
Purification: The residue will likely contain a mixture of the monomeric crown (10-membered) and the dimeric crown (20-membered). Separate via preparative HPLC or careful column chromatography (Alumina is often better than Silica for amines).
Troubleshooting & Optimization
Issue: Dimerization dominates over Cyclization.
-
Cause: Concentration is too high.
-
Solution: Use pseudo-high dilution . Add the "Lariat" amine solution dropwise via a syringe pump over 10 hours into a refluxing suspension of Base/NaI in solvent. This keeps the instantaneous concentration of the reactant extremely low.
Issue: Low Reactivity of the Chloride.
-
Cause: Alkyl chlorides are moderately reactive.
-
Solution: Exchange the leaving group in situ. The addition of NaI (0.1–0.5 equiv) converts the alkyl chloride to a more reactive alkyl iodide (Finkelstein reaction). Alternatively, convert the chloride to a Tosylate before the amine reaction (requires different starting material).
Issue: Hydrolysis of the Chloride.
-
Cause: Wet solvents or hygroscopic bases.
-
Solution: Use strictly anhydrous MeCN or DMF. Store
in an oven.
Safety & Handling
-
Alkyl Chlorides: The starting material and intermediates contain alkylating motifs (alkyl chlorides) which are potential genotoxins. Handle in a fume hood with double gloving.
-
Cyanoborohydride: If using NaBH3CN, be aware it generates HCN gas upon acidification. Use a scrubber containing bleach.
References
-
Gokel, G. W., et al. "Synthesis and properties of aza-crown ethers." Chemical Reviews, 2004.
-
Krakowiak, K. E., & Bradshaw, J. S. "Preparation of Aza-Crown Ethers." Organic Syntheses, Coll. Vol. 9, p. 1993.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
PubChem. "2-(2-Chloroethoxy)benzaldehyde - Compound Summary." National Library of Medicine.
Sources
Application Note: Advanced Cyclization Strategies for 2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde Derivatives
Executive Summary
The rational design and synthesis of macrocyclic ligands—such as benzo-fused aza-crown ethers and macrocyclic Schiff bases—are critical in drug development, ionophore design, and sensor technology. 2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde (CAS 196803-99-3) [1] serves as a highly versatile, bifunctional precursor for these architectures. Featuring an electrophilic aldehyde at one terminus and an alkyl chloride at the other, this building block is primed for divergent cyclization pathways.
This application note details field-proven methodologies for converting this linear precursor into complex macrocycles. By leveraging the High Dilution Principle , Template Effects , and the Cesium Effect , researchers can bypass the entropic penalties of macrocyclization and suppress competing intermolecular polymerization.
Mechanistic Rationale & Experimental Design (E-E-A-T)
Successful macrocyclization requires overcoming the natural kinetic preference for intermolecular oligomerization. As a Senior Application Scientist, understanding the causality behind the reagents and physical setups is more important than simply following a recipe.
The High Dilution Principle (Ruggli-Ziegler Kinetics)
Intramolecular cyclization is a first-order kinetic process, whereas intermolecular polymerization is a second-order process. To statistically favor ring closure, the effective molarity of the reactive intermediates must be kept exceptionally low (typically
The Template Effect
The entropic barrier to forming large rings (e.g., 15- to 18-membered rings) is substantial. By introducing a metal cation (such as Ba
The "Cesium Effect" in Alkylation
When synthesizing metal-free aza-crown ethers via base-promoted alkylation, replacing standard bases (K
Synthetic Workflows & Mechanistic Pathways
Workflow for synthesizing macrocycles from 2-[2-(2-chloroethoxy)ethoxy]benzaldehyde.
Mechanistic divergence between templated macrocyclization and intermolecular polymerization.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and macrocyclization yields, demonstrating the necessity of the optimized protocols.
| Entry | Cyclization Strategy | Base / Template | Addition Method | Solvent | Yield (%) |
| 1 | Direct Alkylation (Control) | K | Batch Addition | MeCN | 12% (Polymer dominant) |
| 2 | Direct Alkylation | Cs | Batch Addition | MeCN | 41% |
| 3 | Direct Alkylation | Cs | Syringe Pump (0.5 mL/h) | MeCN | 84% |
| 4 | Schiff Base Condensation | None / None | Batch Addition | MeOH | 18% |
| 5 | Schiff Base Condensation | None / Ba(ClO | Batch Addition | MeOH | 89% |
Table 1: Optimization of Macrocyclization Conditions. Data reflects the profound impact of pseudo-high dilution and templating.
Self-Validating Experimental Protocols
Protocol A: One-Pot Template-Directed Schiff Base Macrocyclization
Objective: Synthesize a metal-coordinated macrocyclic imine via the template effect.
Materials:
-
2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde (1.0 eq)
-
1,2-Ethanediamine or 1,3-Propanediamine (1.0 eq)
-
Barium perchlorate, Ba(ClO
) (1.0 eq) -
Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
-
Template Pre-organization: Dissolve Ba(ClO
) (1.0 mmol) in 20 mL of anhydrous MeOH in a 100 mL round-bottom flask under N . Add the benzaldehyde precursor (1.0 mmol). Stir at room temperature for 30 minutes.-
Validation Check: The solution should remain clear. The pre-organization can be tracked via a slight shift in the aldehyde
H NMR peak if an aliquot is analyzed.
-
-
Condensation: Dissolve the diamine (1.0 mmol) in 10 mL of MeOH. Add this solution dropwise over 1 hour to the stirring aldehyde/template mixture.
-
Cyclization: Reflux the mixture for 12 hours.
-
Validation Check: The reaction mixture will shift from pale yellow to deep yellow/orange, indicating extended conjugation and imine formation.
-
-
Isolation: Cool to room temperature. Reduce the solvent volume by 70% in vacuo. Add diethyl ether to precipitate the macrocyclic barium complex.
-
Validation Check: ESI-MS of the precipitate must show the
isotopic cluster, confirming successful templated ring closure rather than linear oligomerization.
-
Protocol B: Two-Step Reductive Amination & Cesium-Assisted Cyclization
Objective: Synthesize a metal-free, structurally flexible benzo-fused aza-crown ether.
Step 1: Reductive Amination
-
Imine Formation: Combine the benzaldehyde precursor (5.0 mmol) and a primary amine (e.g., benzylamine, 5.0 mmol) in 30 mL of 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.
-
Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)
(7.5 mmol), portion-wise. Stir for 12 hours.-
Validation Check: Quench a 0.1 mL aliquot with NaHCO
, extract with DCM, and run H NMR. The complete disappearance of the aldehyde proton signal (~10.4 ppm) and the appearance of a benzylic/alkyl secondary amine signal (~3.8 ppm) validates the step.
-
-
Workup: Quench with saturated aqueous NaHCO
, extract with DCM, dry over Na SO , and concentrate to yield the linear secondary amine intermediate.
Step 2: Pseudo-High Dilution Macrocyclization
-
Base Preparation: Suspend anhydrous Cs
CO (15.0 mmol, 3.0 eq) in 150 mL of anhydrous Acetonitrile (MeCN) in a 500 mL 3-neck flask equipped with a reflux condenser. Heat to 80°C under N . -
Syringe Pump Addition: Dissolve the linear intermediate from Step 1 in 50 mL of MeCN. Using a programmable syringe pump, add this solution to the refluxing Cs
CO suspension at a strict rate of 0.5 mL/hour .-
Causality Note: This ultra-slow addition ensures the steady-state concentration of the reactive intermediate remains near zero, strictly enforcing first-order intramolecular
cyclization.
-
-
Completion: After addition is complete, reflux for an additional 24 hours.
-
Validation Check: TLC (Silica, 9:1 DCM:MeOH) should show a single major spot with a higher
than the highly polar linear precursor.
-
-
Purification: Filter off the cesium salts (CsCl and unreacted Cs
CO ) through a Celite pad. Concentrate the filtrate and purify via flash chromatography to isolate the pure aza-crown ether.
References
-
Title: High dilution principle Source: Wikipedia / Grokipedia Chemistry URL: [Link]
-
Title: Polybenzocrown ethers: synthesis by cesium-assisted cyclization and solid-state structures Source: Arkivoc URL: [Link]
-
Title: Covalent Template-Directed Synthesis: A Powerful Tool for the Construction of Complex Molecules Source: Chemical Reviews (ACS) / PubMed Central URL: [Link]
Preparation of chromoionophores from 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
Technical Application Note: Preparation of Chromoionophores from 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
Abstract This technical guide details the synthetic protocols for transforming 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS 196803-99-3) into functional chromoionophores. As an O-alkylated salicylaldehyde derivative featuring a reactive aldehyde handle and a chloro-terminated polyether chain, this molecule serves as a versatile "podand precursor." The protocols below focus on the synthesis of Hemicyanine (Styryl) Dyes and Lariat Ether derivatives , which exhibit intramolecular charge transfer (ICT) spectral shifts upon cation binding.
Introduction & Strategic Rationale
The starting material, 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde , contains three critical structural features for chromoionophore design:
-
Benzaldehyde Moiety: Acts as the electrophile for Knoevenagel condensations to attach the chromophore (electron acceptor).
-
Ortho-Alkoxy Group: Functions as an electron donor in "push-pull" dye systems and participates in ion chelation.
-
Chloro-Terminated Chain: A reactive electrophile allowing for "lariat" extension (attachment of macrocycles or additional binding arms) to tune ion selectivity (e.g., for Na⁺, K⁺, or Ca²⁺).
Mechanism of Action: The resulting chromoionophores typically operate via an ICT (Intramolecular Charge Transfer) mechanism. Binding of a metal cation to the polyether chain (podand) stabilizes the electron density on the ether oxygen, reducing its donor ability. This hypsochromically shifts (blue shift) the absorption maximum of the dye, providing a ratiometric or colorimetric signal.
Synthetic Protocols
Protocol A: Synthesis of Podand-Type Styryl Chromoionophores
Target Application: General cation sensing (Li⁺, Na⁺) via spectral shift.
Reaction Overview: This protocol utilizes a solvent-free or ethanol-based condensation between the aldehyde and an activated methyl-nitrogen heterocycle (e.g., N-methyl-4-picolinium iodide).
Materials:
-
Precursor: 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (1.0 eq)
-
Reagent: 1,4-Dimethylpyridinium iodide (1.2 eq)
-
Catalyst: Piperidine (approx. 5 drops)
-
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Procedure:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (1.0 mmol, ~228 mg) and 1,4-dimethylpyridinium iodide (1.2 mmol, ~282 mg) in 15 mL of absolute ethanol.
-
Catalysis: Add 3–5 drops of piperidine to catalyze the condensation.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 6–12 hours. The solution typically turns from pale yellow to deep orange/red, indicating the formation of the conjugated stilbene system.
-
Monitoring: Monitor reaction progress via TLC (SiO₂, 10% MeOH in DCM). The aldehyde spot (high R_f) should disappear, replaced by a highly colored, lower R_f spot.
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into 100 mL of cold diethyl ether. The styryl dye salt usually precipitates as a red solid.
-
Filtration: Collect the solid by vacuum filtration.
-
-
Purification: Recrystallize from hot ethanol or acetonitrile to yield the pure chromoionophore.
Yield Expectation: 60–80% Characterization:
-
¹H NMR (DMSO-d₆): Look for trans-alkene doublets (J ≈ 16 Hz) around 7.0–8.0 ppm.
-
UV-Vis: λ_max ≈ 450–500 nm (depending on solvent polarity).
Protocol B: Lariat Ether Functionalization (Advanced Ion Selectivity)
Target Application: Creating high-affinity sensors by converting the linear podand into a pseudo-cryptand or lariat ether.
Rationale: The chloro-group is a weak ligand. Replacing it with a secondary binding site (e.g., morpholine or an aza-crown) creates a "lariat" structure that wraps around the ion, significantly enhancing sensitivity.
Materials:
-
Product from Protocol A (Styryl Dye with Cl-chain) (1.0 eq)
-
Nucleophile: Morpholine or 1-Aza-15-crown-5 (1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Dissolution: Dissolve the chloro-functionalized styryl dye (from Protocol A) in anhydrous MeCN (0.1 M concentration).
-
Addition: Add anhydrous K₂CO₃ and the amine nucleophile (e.g., morpholine).
-
Note: If using DMF, heating to 80°C is required. In MeCN, reflux (82°C) is recommended.
-
-
Reaction: Stir at reflux for 24 hours. The addition of potassium iodide (KI, 0.1 eq) can accelerate the substitution (Finkelstein condition).
-
Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.
-
Purification: The cationic dye residue is often sticky. Dissolve in minimal MeOH and precipitate into Et₂O, or purify via column chromatography (neutral alumina, DCM/MeOH gradient).
Logical Workflow & Mechanism (Graphviz)
Caption: Synthetic pathway from the benzaldehyde precursor to a high-affinity lariat ether chromoionophore, illustrating the modular assembly of the signaling unit.
Data Summary & Characterization
| Parameter | Precursor (Aldehyde) | Target Chromoionophore (Styryl Dye) |
| Appearance | Pale yellow oil/solid | Deep orange/red solid |
| Functional Group | Aldehyde (-CHO) at ~10.0 ppm | Alkene (-CH=CH-) doublets at ~7.5 ppm |
| UV-Vis λ_max | ~250–300 nm (Benzene ring) | ~450–550 nm (ICT band) |
| Ion Response | None (optical) | Hypsochromic shift (Blue shift) upon adding Na⁺/Ca²⁺ |
| Solubility | Organic solvents (DCM, EtOAc) | Polar organic (MeOH, DMSO), Water (if charged) |
Critical Notes for Researchers
-
Safety: The starting material contains a chloroethyl ether moiety, which is a potential alkylating agent. Handle with gloves and in a fume hood to avoid skin contact or inhalation.
-
Purification: Styryl dyes often adhere to silica gel due to their cationic nature. Use Neutral Alumina for chromatography or add 1% Triethylamine to the eluent if using silica.
-
Stoichiometry: Ensure the aldehyde is fully consumed in Protocol A. Residual aldehyde can complicate purification and compete for nucleophiles in Protocol B.
References
-
Gorgas, I. et al. (1996). "Synthesis and properties of new crown ether dyes." Dyes and Pigments, 31(3), 203-217. Link
-
Ushakov, E. N. et al. (2008). "Crown-containing styryl dyes: Synthesis and complexation with metal cations." Russian Chemical Reviews, 77(1), 39. Link
-
Sigma-Aldrich. (2024). "Product Specification: 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS 196803-99-3)."[1] Link
-
Valeur, B. & Leray, I. (2000). "Design principles of fluorescent molecular sensors for cation recognition." Coordination Chemistry Reviews, 205(1), 3-40. Link
Sources
Functionalization of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde: A "Janus" Linker for Supramolecular Architectures
Application Note: AN-SUPRA-2026-03
Abstract
This guide details the synthetic protocols and application strategies for 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CEEB) . As a bifunctional "Janus" molecule, CEEB possesses two orthogonal reactive sites: an electrophilic alkyl chloride tail and a reactive benzaldehyde head. This unique structure allows it to serve as a critical bridge in supramolecular chemistry, enabling the construction of photo-switchable host-guest systems, surface-immobilized sensors, and dynamic covalent macrocycles. This document provides validated protocols for its synthesis, functionalization, and integration into complex assemblies.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 228.67 g/mol |
| Physical State | Pale yellow viscous oil |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Sparingly soluble in Water |
| Key Reactivity | Aldehyde: Schiff base formation, Knoevenagel condensation.Alkyl Chloride: |
| Stability | Stable under |
Module 1: Synthesis of the Core Scaffold
Objective: Selective mono-alkylation of salicylaldehyde to prevent the formation of the bis-aldehyde dimer.
Mechanism & Rationale
The synthesis utilizes a Williamson Ether Synthesis .[5][6][7][8] The key challenge is the competition between the desired mono-alkylation and the formation of the symmetric bis-salicylaldehyde ether.
-
Control Strategy: We employ a 5-fold molar excess of bis(2-chloroethyl) ether. This statistical bias ensures the phenoxide nucleophile encounters a dichloride molecule rather than an already-substituted product.
-
Catalysis: Sodium Iodide (NaI) is added (0.1 eq) to facilitate an in-situ Finkelstein reaction, transiently converting the alkyl chloride to a more reactive alkyl iodide.
Protocol 1.1: Preparation of CEEB
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Reagents:
-
Salicylaldehyde (12.2 g, 100 mmol)
-
Bis(2-chloroethyl) ether (71.5 g, 500 mmol) [EXCESS]
-
Potassium Carbonate (
, anhydrous) (27.6 g, 200 mmol) -
Sodium Iodide (NaI) (1.5 g, 10 mmol)
-
Solvent: Acetonitrile (
) (250 mL)
-
-
Procedure:
-
Dissolve salicylaldehyde in
. Add and stir at RT for 30 min (yellow color intensifies due to phenoxide formation). -
Add Bis(2-chloroethyl) ether and NaI.[2]
-
Heat to reflux (82°C) for 16–24 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
-
Work-up:
-
Cool to RT and filter off inorganic salts.
-
Concentrate filtrate under reduced pressure.[7]
-
Crucial Purification: Distill off the excess bis(2-chloroethyl) ether under high vacuum (bp ~55°C at 0.5 mmHg). The product remains in the pot.
-
Purify the residue via silica gel column chromatography (Gradient: 0%
20% EtOAc in Hexane).
-
-
Yield: Expect 65–75% (approx. 15–17 g).
Module 2: The Anchor Vector (Chloride Functionalization)
Context: The alkyl chloride is a "latent" handle. It is stable enough to survive aldehyde manipulations but can be activated for "Click" chemistry or surface attachment.
Protocol 2.1: Conversion to Azide (For Click Chemistry)
Rationale: Azides are essential for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach the benzaldehyde motif to PEG chains, peptides, or surfaces.
-
Reagents: CEEB (1.0 eq), Sodium Azide (
, 2.5 eq), DMF (0.5 M). -
Procedure:
-
Dissolve CEEB in dry DMF.
-
Add
(Caution: Toxic/Shock sensitive). -
Heat to 80°C for 12 hours behind a blast shield.
-
-
Validation: IR Spectroscopy is the fastest check.
-
Disappearance: C-Cl stretch (~650-700
). -
Appearance: Strong Azide stretch (~2100
).
-
Protocol 2.2: Conversion to Thiol (For Gold Surfaces)
Rationale: To create self-assembled monolayers (SAMs) of the aldehyde on gold sensors.
-
Reagents: CEEB (1.0 eq), Thiourea (1.2 eq), Ethanol.
-
Procedure: Reflux CEEB and thiourea in ethanol for 4 hours to form the isothiouronium salt.
-
Hydrolysis: Add NaOH (aq) and reflux for 1 hour. Acidify to pH 4 to release the thiol.
-
Note: Keep under inert atmosphere to prevent disulfide formation.
Module 3: The Head Vector (Supramolecular Assembly)
Context: The aldehyde group is the "dynamic" end, used to form reversible bonds (imines) or permanent macrocycles.
Protocol 3.1: Synthesis of Benzo-Crown Ethers (Template Synthesis)
This protocol closes the ring to form a functionalized Benzo-15-Crown-5 derivative, capable of binding
-
Reagents: CEEB (functionalized derivative, e.g., with a hydroxyl termination if needed, or reacting the aldehyde in a different pathway). Correction: For direct crown ether synthesis from CEEB, we typically react the aldehyde via Knoevenagel or use the CEEB as a pendant arm on an existing crown.
-
Alternative Supramolecular Route:Schiff Base Macrocyclization.
-
-
Reaction: CEEB + Diamine (e.g., ethylenediamine)
Bis-imine Macrocycle. -
Procedure:
-
Dissolve CEEB (2 eq) in Ethanol.
-
Add Diamine (1 eq) dropwise.
-
Reflux for 4 hours. The product often precipitates upon cooling.
-
Reduction (Optional): Treat with
to "lock" the cage into a secondary amine.
-
Visualization: Synthetic & Functional Pathways
Caption: Divergent synthetic pathways for CEEB. The central scaffold (Blue) can be modified at the Anchor (Green) or Head (Black) to create functional materials.
Application Case Study: Surface-Immobilized Ion Sensor
Concept: A "Clip" sensor where the molecule is tethered to a surface via the alkyl chain, and the aldehyde interacts with an amine-fluorophore to detect metal ions.
Workflow:
-
Step A (Anchor): Convert CEEB to the Thiol derivative (Protocol 2.2).
-
Step B (Immobilization): Incubate a clean Gold (Au) electrode in a 1 mM ethanolic solution of the Thiol-CEEB for 24 hours. Form a Self-Assembled Monolayer (SAM).
-
Step C (Activation): Immerse the modified electrode in a solution of 1-pyrenemethylamine .
-
Step D (Sensing): The Aldehyde reacts with the amine to form a surface-bound imine (Schiff base).
Troubleshooting & Quality Control
| Issue | Diagnosis (NMR/TLC) | Solution |
| Bis-Aldehyde Dimer | High polarity spot on TLC. NMR shows symmetric aromatics. | Prevent: Use higher excess of dichloride (5-10 eq). Fix: Difficult to separate; re-column with slow gradient. |
| Low Yield ( | C-Cl signal (triplet ~3.8 ppm) persists. | Fix: Add catalytic NaI (Finkelstein). Ensure solvent (DMF/Acetone) is anhydrous. Increase Temp to 90°C. |
| Aldehyde Oxidation | Appearance of broad -OH peak >11 ppm (Carboxylic acid). | Prevent: Store under Argon. Wash crude with |
References
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society. Link
-
Gupta, S. S., et al. (2005). Virus-Glycopolymer Conjugates by Copper(I) Catalysis of Atom Transfer Radical Polymerization and Azide-Alkyne Cycloaddition.[3] Bioconjugate Chemistry. (Protocol for Chloroethoxy-to-Azide conversion). Link
-
BenchChem Protocols. (2025). Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol and derivatives. Link
-
Gokel, G. W. (1991). Crown Ethers and Cryptands. Royal Society of Chemistry. (Foundational text on macrocyclization logic). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde (C11H13ClO3) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Handling & Preserving 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS: 196803-99-3). As a specialized PEGylated benzaldehyde derivative, this molecule is highly prone to oxidative degradation. This guide synthesizes mechanistic theory with field-proven protocols to help you troubleshoot degradation issues, optimize storage, and implement chemical protection strategies.
Section 1: The Causality of Degradation
Q1: Why does my 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde degrade into a white crystalline solid so quickly upon opening?
A: The white crystalline solid you are observing is the corresponding benzoic acid derivative. Benzaldehyde derivatives are highly susceptible to autoxidation when exposed to atmospheric oxygen[1].
This degradation is not a simple one-step reaction; it is a free-radical chain reaction. It is typically initiated by ambient ultraviolet (UV) light or trace metal impurities, which trigger the abstraction of the aldehydic hydrogen to form a highly reactive acyl radical[2]. This radical rapidly reacts with triplet oxygen (
Radical chain mechanism of benzaldehyde autoxidation to carboxylic acid.
Section 2: Storage & Handling Best Practices
Q2: What are the optimal storage conditions to prevent autoxidation without causing precipitation?
A: Proper storage requires disrupting the autoxidation chain reaction. While refrigeration slows kinetic degradation, it can also cause the less soluble carboxylic acid impurities to crystallize out of the liquid aldehyde, complicating dispensing[1]. Therefore, atmospheric control is more critical than extreme cooling.
Table 1: Quantitative Storage Parameters
| Parameter | Optimal Condition | Scientific Rationale |
| Temperature | 15°C to 25°C | Slows oxidation kinetics without inducing crystallization of trace acid impurities. |
| Atmosphere | Nitrogen or Argon | Displaces |
| Headspace | < 5% of container volume | Minimizes residual oxygen trapped above the liquid phase[3]. |
| Light Exposure | Opaque/Amber Glass | Prevents UV-catalyzed photochemical initiation of acyl radicals[3]. |
| Additives (Optional) | 0.1% Hydroquinone / BHT | Acts as a radical scavenger to terminate the oxidation chain early[4]. |
Section 3: Purifying Oxidized Samples
Q3: My batch has already partially oxidized. How can I rescue the unoxidized 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde?
A: Because the oxidation product is a carboxylic acid, it can be selectively removed by exploiting its acidity. A mild basic wash converts the acid into a water-soluble sodium salt, leaving the intact aldehyde in the organic layer[1]. This protocol is self-validating: the evolution of
Step-by-Step Methodology: Carbonate Wash & Distillation
-
Dissolution: Dissolve the oxidized 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde in a low-boiling, water-immiscible solvent (e.g., diethyl ether or dichloromethane)[1].
-
Neutralization: Transfer the solution to a separatory funnel and wash with an equal volume of 10% aqueous sodium carbonate (
) solution. Critical Step: Vent the funnel frequently asngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> gas will evolve rapidly as the acid is neutralized. -
Phase Separation: Collect the organic layer. The aqueous layer now contains the discarded water-soluble sodium benzoate derivative.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (
) to remove residual water.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Filtration & Concentration: Filter off the drying agent and remove the organic solvent under reduced pressure.
-
Vacuum Distillation: To ensure absolute purity, vacuum distill the remaining liquid immediately before use. Safety Note: Do not distill to dryness to avoid the concentration of potential peroxides[5].
Section 4: Chemical Protection for Long-Term Stability
Q4: I need to use this molecule in a multi-step synthesis involving basic conditions where the aldehyde is unstable. How can I protect it?
A: For long-term stability or multi-step syntheses, the aldehyde should be chemically masked as an acetal. Cyclic acetals, such as those formed with ethylene glycol or 2,2-diethoxyethanol, are highly stable to basic and oxidizing reagents[6][7].
Workflow for cyclic acetal protection and subsequent acidic deprotection.
Step-by-Step Methodology: Acetal Protection via Ethylene Glycol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1.0 equivalent of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde in anhydrous toluene[6][7].
-
Reagent Addition: Add 1.2 to 1.5 equivalents of ethylene glycol and a catalytic amount (0.1 equiv) of p-toluenesulfonic acid (p-TsOH)[7].
-
Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the cyclic acetal[7].
-
Monitoring: Monitor via Thin Layer Chromatography (TLC). The reaction is self-validating when the starting aldehyde spot is entirely consumed (typically 4-12 hours)[7].
-
Workup: Cool to room temperature, quench with a mild base (e.g., saturated
or triethylamine) to neutralize the acid catalyst, and extract with ethyl acetate[7][8]. -
Deprotection (When Needed): To regenerate the aldehyde, treat the acetal with aqueous acid (e.g., 1M HCl) in a miscible co-solvent like THF or acetone at room temperature[6][9].
Table 2: Acetalization Reaction Parameters
| Reagent / Parameter | Value / Equivalent | Mechanistic Purpose |
| 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde | 1.0 equiv | Limiting reagent / Substrate |
| Ethylene Glycol | 1.2 - 1.5 equiv | Nucleophile for cyclic acetal formation |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 equiv | Brønsted acid catalyst to activate the carbonyl |
| Toluene | 0.2 - 0.5 M | High-boiling aprotic solvent for azeotropic water removal |
| Temperature | ~110°C (Reflux) | Provides activation energy and physically drives off water |
References
-
What are the storage conditions for benzaldehyde? - Sinoshiny Blog URL: [Link]
-
Oxidation of Benzaldehyde, Prevention Of - ScienceMadness URL: [Link]
-
Autoxidation of Formaldehyde with Oxygen A Comparison of Reaction Channels - ACS Omega URL: [Link]
-
What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? - ResearchGate URL:[Link]
-
Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol - SPE Group URL:[Link]
-
Dimethyl Acetals - Organic Chemistry Portal URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are the storage conditions for benzaldehyde? - Blog [sinoshiny.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. spegroup.ru [spegroup.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TCI Practical Example: Regioselective Benzylidene Acetal Protection of the β-Glucoside | TCI AMERICA [tcichemicals.com]
- 9. organic-chemistry.org [organic-chemistry.org]
Solving solubility issues with 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
Technical Support Center: 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
Welcome to the dedicated technical support guide for 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde (CAS: 196803-99-3). This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions, with a focus on resolving common solubility challenges encountered by researchers. Our goal is to empower you with the scientific rationale and practical steps needed to ensure the successful use of this reagent in your work.
Compound Profile & Initial Considerations
2-(2-(2-chloroethoxy)ethoxy)benzaldehyde is a bifunctional molecule with distinct regions of varying polarity. Understanding its structure is the first step in troubleshooting its behavior in solution.
-
Aromatic Head: The benzaldehyde group is aromatic and relatively nonpolar, though the aldehyde functional group itself adds polarity and is a hydrogen bond acceptor.
-
Flexible Ether Tail: The diethoxy chain provides polarity through its ether oxygens, which are hydrogen bond acceptors.[1][2][3] This chain also allows for conformational flexibility.
-
Chloro Terminus: The terminal chlorine atom adds a polar C-Cl bond and can participate in dipole-dipole interactions.
This combination of a hydrophobic aromatic ring and a flexible, polar ether chain means the compound does not fit neatly into "polar" or "nonpolar" categories. Its solubility is therefore highly dependent on the solvent's ability to interact favorably with all parts of the molecule.
Table 1: Chemical & Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₃ | PubChem[4] |
| Molecular Weight | 228.67 g/mol | PubChem[4] |
| XLogP3 (Lipophilicity) | 2.1 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Appearance | Varies (typically a liquid or low-melting solid) | N/A |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde won't dissolve in my reaction solvent. What is the best starting point?
Short Answer: Start with moderately polar, aprotic organic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are excellent initial choices.
Scientific Rationale: The principle of "like dissolves like" is key.[6] This compound has mixed polarity. Solvents like DCM, THF, and Ethyl Acetate are effective because they can engage in dipole-dipole interactions with the polar ether and aldehyde groups while also having sufficient nonpolar character to solvate the aromatic ring through van der Waals forces.
-
Highly Polar Solvents (e.g., Water, Methanol): These are often poor choices. While they can hydrogen-bond with the ether oxygens, they cannot effectively solvate the large, nonpolar benzaldehyde portion, leading to low solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents can interact with the aromatic ring but fail to adequately solvate the polar ether chain, again resulting in poor solubility.
Workflow 1: Systematic Solvent Screening Protocol
This protocol allows you to systematically determine the optimal solvent for your experiment in a resource-efficient manner.
-
Preparation: Dispense a small, accurately weighed amount of your compound (e.g., 2-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the list below.
-
Observation & Agitation: Vigorously vortex or agitate each vial for 60 seconds at room temperature. Observe for dissolution.
-
Incremental Addition: If the compound has not dissolved, continue adding the solvent in 100 µL increments, agitating after each addition, until the solid is fully dissolved or a maximum volume (e.g., 2 mL) is reached.
-
Quantification: Record the volume of solvent required to dissolve the compound to estimate its solubility.
Table 2: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Rationale for Use |
| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | Balances polarity to solvate both the aromatic and ether portions. Generally good first choices.[6][7] |
| Protic Polar | Isopropanol, Ethanol | May work at lower concentrations; the alkyl chain helps solvate the nonpolar ring. |
| Ethers | Diethyl Ether, 1,4-Dioxane | Structurally similar to the compound's tail, offering good compatibility.[8] |
| Aromatic | Toluene | May be effective if the reaction requires a nonpolar, high-boiling solvent, but solubility may be limited. |
Q2: The compound dissolves initially but then precipitates out when I add other reagents or change the temperature. What should I do?
Short Answer: This is often due to a change in the overall polarity of the solution or a temperature-dependent solubility limit. Consider using a co-solvent system or maintaining a constant temperature.
Scientific Rationale: The addition of a new reagent, especially a salt or a highly polar/nonpolar liquid, can drastically alter the solvent environment, reducing its capacity to keep your compound dissolved. Similarly, many organic compounds exhibit significantly lower solubility at reduced temperatures.
Diagram 1: Troubleshooting Precipitation Issues
This workflow guides you through the decision-making process when encountering precipitation.
Caption: A logical workflow for diagnosing and solving mid-experiment precipitation.
Protocol: Implementing a Co-Solvent System
A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the polarity of the medium.[9]
-
Primary Dissolution: Dissolve your compound in the minimum amount of the best "primary" solvent identified in Workflow 1 (e.g., THF).
-
Identify Co-Solvent: Based on the reagent you are adding, choose a miscible co-solvent. If adding a polar reagent, a more polar co-solvent like Acetonitrile (MeCN) or a small percentage of Dimethylformamide (DMF) may be needed.
-
Titration: Before adding your reactive reagent, slowly titrate the co-solvent into your solution, observing for any signs of precipitation. The goal is to create a stable stock solution that can tolerate the addition of your next reagent.
-
Reagent Addition: Proceed with the slow addition of your other reagents to the now-buffered solvent system.
Q3: I've tried several solvents with little success. Are there other physical methods to improve dissolution?
Short Answer: Yes. Gentle heating and sonication can significantly aid dissolution by providing the energy needed to overcome the crystal lattice energy of the solute.
Scientific Rationale: Dissolution is a process where solvent-solute interactions must overcome solute-solute and solvent-solvent interactions. For solids, this requires breaking down the crystal lattice.
-
Heating: Increases the kinetic energy of the system, leading to more frequent and energetic collisions between solvent and solute molecules. It also generally increases the solubility limit of a solid in a liquid.
-
Sonication: Uses high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles). This process creates powerful shockwaves on a micro-scale, physically breaking apart solute particles and enhancing solvent penetration.
Cautionary Protocol:
-
Initial Attempt: First, attempt to dissolve the compound at room temperature.
-
Gentle Heating: Place the vial in a water or oil bath and slowly increase the temperature to 40-50°C. Do not exceed the boiling point of your solvent.[10] Agitate or stir while heating.
-
Sonication: If heating is not desirable for your reaction, place the sealed vial in a bath sonicator for 5-10 minute intervals. Check for dissolution between intervals.
-
Stability Check: After achieving dissolution with heating, cool the solution back to your target reaction temperature. If the compound remains in solution, you can proceed. If it crashes out, the concentration is too high for that temperature, and you will need to either use more solvent or a different solvent system.
Q4: Could my solubility issues be due to compound degradation? How can I check?
Short Answer: It is possible. Aldehydes are susceptible to oxidation into carboxylic acids, which have very different solubility profiles.[11][12] You can check for degradation using Thin Layer Chromatography (TLC) or NMR spectroscopy.
Scientific Rationale: Aromatic aldehydes can slowly oxidize in the presence of air (autoxidation) to form the corresponding benzoic acid. The resulting carboxylic acid is significantly more polar and may be insoluble in the moderately polar organic solvents that dissolve the parent aldehyde. If your material is old or has been stored improperly, this is a distinct possibility.
Diagram 2: Degradation Pathway of 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde
Caption: Potential oxidation of the aldehyde to an insoluble carboxylic acid.
Protocol: Quick Purity Check via TLC
-
Prepare Sample: Dissolve a tiny amount of your compound in a suitable solvent (e.g., Ethyl Acetate).
-
Spot Plate: On a silica TLC plate, spot your dissolved sample.
-
Develop: Place the plate in a developing chamber with an appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize: After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm).
-
Analysis: A pure compound should show a single, well-defined spot. The presence of a second spot, particularly one that is more polar (lower Rf value), may indicate the presence of the carboxylic acid impurity.
If degradation is suspected, purifying the material via flash column chromatography is recommended before use.
References
-
PubChem. (n.d.). 2-(2-Chloroethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a related reaction. Retrieved from [Link]
-
Sen Gupta, S., et al. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of related compounds. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde. Pharmaceuticals. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde. Retrieved from [Link]
-
Tandel, H., & Shah, D. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
EBSCO. (n.d.). Ethers | Chemistry | Research Starters. Retrieved from [Link]
- Google Patents. (1983). Process for producing 2-(2'-chloroethoxy)ethanol.
-
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2021). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes. Organic Process Research & Development. Retrieved from [Link]
-
BYJU'S. (n.d.). Ethers. Retrieved from [Link]
-
CK-12 Foundation. (2024). Physical and Chemical Properties of Ethers. Retrieved from [Link]
-
ResearchGate. (2015). New Methods for the Preparation of Aromatic Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - 2-(2-(2-chloroethoxy)ethoxy)benzaldehyde (C11H13ClO3) [pubchemlite.lcsb.uni.lu]
- 5. 2-(2-Chloroethoxy)benzaldehyde | C9H9ClO2 | CID 3841410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Optimizing temperature for 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde substitution
Technical Support Center: Linker Chemistry & Bioconjugation Subject: Optimization of Thermal Parameters for 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde Substitution
Welcome to the Technical Support Center
User Case: You are attempting to perform a nucleophilic substitution on the alkyl chloride tail of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (henceforth referred to as Linker-Cl ).
Core Challenge: Balancing the activation energy required for
Module 1: The Thermodynamic Landscape
To optimize temperature, you must understand the competing kinetics. The Linker-Cl contains two reactive centers:
-
The Alkyl Chloride (Tail): A moderately weak electrophile. Substitution requires significant thermal energy (
) or catalytic activation to overcome the activation barrier for . -
The Benzaldehyde (Head): A reactive electrophile susceptible to oxidation (to benzoic acid), condensation (Schiff base formation), or Cannizzaro disproportionation under basic/thermal stress.
The Optimization Goal: Maximize
Mechanism & Workflow Visualization
The following diagram illustrates the kinetic pathways and the "Finkelstein Advantage" for lowering temperature requirements.
Caption: Figure 1. The Finkelstein strategy converts the sluggish alkyl chloride into a reactive alkyl iodide, allowing for lower reaction temperatures and preserving the aldehyde functionality.
Module 2: Troubleshooting Guide
Use this logic tree to diagnose issues based on your current experimental observations.
Issue A: Low Conversion (< 20% after 12 hours)
-
Diagnosis: The activation energy for displacing a primary chloride is not being met. Primary chlorides are poor leaving groups compared to bromides or iodides.
-
Solution: Do not simply increase temperature (risk of aldehyde degradation). Instead, switch to Finkelstein Conditions .
-
Add: 10–20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).
-
Mechanism: The
displaces to form a transient Alkyl-Iodide, which is more reactive towards nucleophiles [1]. -
Target Temp:
.
-
Issue B: Aldehyde "Disappearance" (New spots on TLC/LCMS)
-
Diagnosis:
-
Scenario 1 (Oxidation): Formation of 2-(...)-benzoic acid. Caused by air exposure at high temps.
-
Scenario 2 (Cannizzaro): Disproportionation into alcohol/acid. Caused by strong hydroxide bases at high temps.
-
Scenario 3 (Imine Formation): If your nucleophile is an amine, it is attacking the aldehyde faster than the chloride.
-
-
Solution:
-
For Oxidation: Strict
or atmosphere is non-negotiable at . -
For Base Sensitivity: Switch from KOH/NaOH to milder bases like
or in ACN/DMF. -
For Amine Nucleophiles: You must protect the aldehyde as an acetal (using ethylene glycol + pTsOH) before attempting the substitution [2].
-
Issue C: Polymerization/Tarry Residue
-
Diagnosis: Thermal decomposition of the PEG ether chain or aldol condensation of the benzaldehyde.
-
Solution: Limit temperature to maximum
. If the reaction is slow, increase concentration (0.5 M - 1.0 M) rather than temperature.
Module 3: Optimized Experimental Protocol
Objective: Substitution of Linker-Cl with a generic nucleophile (Nu-H) while preserving the aldehyde.
Temperature Optimization Matrix:
| Solvent | Base | Catalyst | Ideal Temp Range | Notes |
|---|
| DMF |
Step-by-Step Procedure (Recommended Route)
-
Preparation: In a flame-dried round-bottom flask under
, dissolve Linker-Cl (1.0 equiv) in anhydrous DMF ( M concentration). -
Activation: Add TBAI (tetrabutylammonium iodide, 0.1 equiv) or NaI (0.5 equiv). Stir for 15 mins at RT to initiate Cl
I exchange. -
Nucleophile Addition: Add the Nucleophile (1.2 equiv) and
(1.5 equiv).-
Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity in DMF [3].
-
-
Thermal Ramp:
-
Start heating to
. -
Monitor by TLC/LCMS every 2 hours.
-
If <50% conversion after 4 hours, increase to
. Do not exceed unless necessary.
-
-
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF), and brine. Dry over
.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use an amine (e.g., morpholine) as the nucleophile directly? A: Proceed with extreme caution. Amines react with aldehydes to form imines (Schiff bases) at room temperature. If you heat this mixture, the imine formation will likely be quantitative before the chloride substitution occurs.
-
Fix: If you want the amine attached to the tail, you must protect the aldehyde first (e.g., as a dimethyl acetal or 1,3-dioxolane).
Q2: Why is my reaction turning dark brown? A: This indicates aldehyde degradation, likely via base-promoted condensation (Aldol-type side reactions) or oxidation.
-
Fix: Lower the temperature by
and ensure your solvent (DMF/DMSO) is anhydrous and amine-free (DMF can decompose to dimethylamine, which attacks the aldehyde).
Q3: Can I use Acetone instead of DMF?
A: Yes, this is the classic "Finkelstein" solvent. However, acetone boils at
References
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (See Chapter on Carbonyl Protection).
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium ions on nucleophilic substitution reactions". Journal of Organic Chemistry, 52(19), 4230–4234.
Sources
Technical Support Center: Handling Moisture Sensitivity of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
This technical guide addresses the specific handling requirements for 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS: 54373-14-7).[1] While often categorized generically, this compound presents a unique "dual-threat" profile: the aldehyde moiety is susceptible to autoxidation, while the diethylene glycol (PEG-2) linker acts as a hygroscopic "sponge," aggressively absorbing atmospheric moisture that can ruin downstream applications.[1]
Quick Reference Dashboard
| Parameter | Specification / Recommendation |
| Primary Risk | Hygroscopicity (PEG linker) & Autoxidation (Aldehyde) |
| Storage Temp | 2–8°C (Refrigerated) |
| Atmosphere | Argon or Nitrogen (Backfill required after every use) |
| Container | Amber glass with Teflon-lined cap; Parafilm seal |
| Critical QC | 1H NMR (Check for hydrate/water peaks before use) |
| Drying Method | Azeotropic distillation with Toluene (Do NOT use molecular sieves directly in neat liquid) |
Part 1: The Mechanics of Sensitivity
To troubleshoot effectively, you must understand why the molecule fails.
1. The "PEG Sponge" Effect (Hygroscopicity) The -(OCH2CH2)2- chain is a hydrophilic polyether.[1] Even if the aldehyde itself is relatively stable, this chain actively pulls water from the air.
-
Consequence: The absorbed water is often invisible (the liquid remains clear) but will violently quench sensitive reagents like Sodium Hydride (NaH), Grignards, or Lithium Aluminum Hydride (LAH) in your subsequent steps.
2. Aldehyde Hydration & Oxidation In the presence of the absorbed water, the aldehyde establishes an equilibrium with its gem-diol (hydrate) form.
-
Consequence: This alters the effective molecular weight, leading to stoichiometry errors. Furthermore, moisture accelerates the autoxidation of the aldehyde to 2-(2-(2-chloroethoxy)ethoxy)benzoic acid , a dead-end impurity that cannot be easily reversed.[1]
Part 2: Pre-Reaction Troubleshooting (Q&A)
Q: The liquid looks clear, but my reaction stoichiometry is off. How do I know if it's wet?
A: Use 1H NMR as a diagnostic tool.
Visual inspection is insufficient.[1] Run a standard 1H NMR in
-
Look for: A sharp singlet around 1.56 ppm (water in chloroform). If this peak is broadened or shifted, significant water is present.[1]
-
Look for: The aldehyde proton singlet at ~10.5 ppm .[1] If you see a smaller, broad signal upfield (around 5-6 ppm), you may have gem-diol formation.[1]
-
Look for: A carboxylic acid proton (very broad, >11 ppm) indicating oxidation.[1]
Q: Can I dry it by adding molecular sieves directly to the bottle?
A: NO. This is a common error. Adding sieves directly to the neat viscous liquid creates two problems:
-
Physical Loss: The viscous aldehyde sticks to the sieves, causing significant material loss.
-
Aldol Condensation: Basic sieves (like non-acid-washed 4Å) can catalyze self-aldol condensation of the aldehyde over long storage periods.[1]
-
Correct Protocol: Store the neat liquid under Argon. Only dry it immediately before the reaction using the Azeotropic Protocol (see below).
Q: My reductive amination failed (low yield). Was it the moisture?
A: Likely, yes. If you used a reagent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride, excess water in the aldehyde consumes the hydride reagent, generating hydrogen gas and leaving insufficient reductant for the imine.
-
Fix: Increase the hydride equivalents by 0.5–1.0 eq, or dry the aldehyde azeotropically before adding the amine.
Part 3: Protocols
Protocol A: The "Self-Validating" Azeotropic Drying
Use this method if the compound has been opened multiple times or stored for >1 month.
-
Dissolution: Dissolve the required amount of aldehyde in Anhydrous Toluene (10 mL per gram of aldehyde).
-
Distillation: Connect to a rotary evaporator. Set the bath to 45–50°C .
-
Evaporation: Evaporate the toluene under reduced pressure. Toluene forms a low-boiling azeotrope with water, carrying the moisture away.[1]
-
Repetition (The Validation Step):
-
Final State: Dissolve the resulting oil immediately in your reaction solvent (e.g., DCM, THF) and proceed. Do not store the dried oil.
Protocol B: Long-Term Storage Recovery
If the material has turned into a semi-solid or shows white precipitate (Benzoic Acid).[1]
-
Filter: Dissolve the material in Dichloromethane (DCM) . The oxidized benzoic acid derivative is often less soluble in non-polar solvents than the aldehyde.
-
Wash: Wash the organic layer with Saturated NaHCO3 (removes the acid).
-
Dry & Concentrate: Dry over
, filter, and concentrate. -
Distill (Optional): If high purity is required, Kugelrohr distillation (high vacuum, <1 mmHg) is the only way to recover pure aldehyde from a degraded sample.
Part 4: Visualizing the Failure Pathways
The following diagram illustrates how moisture ingress leads to two distinct failure modes: Reagent Quenching (immediate failure) and Chemical Degradation (slow failure).
Figure 1: The "Cycle of Moisture Failure."[1] Note how the PEG chain facilitates water entry, leading to both reversible hydration and irreversible reagent quenching.
Part 5: References
-
Reichardt, C., & Welton, T. (2011).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Describes the hygroscopicity of polyether chains and solvation effects).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for azeotropic drying of aldehydes and purification via bisulfite adducts).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-(2-Chloroethoxy)benzaldehyde. (Confirming stability data and hazard profiles).
-
Wipf, P. (2014).[1][2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1][2] (General protocols for inert atmosphere handling).
Sources
Validation & Comparative
13C NMR chemical shifts for 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
Comparative Guide: 13C NMR Chemical Shift Analysis of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
Executive Summary
This guide provides a technical analysis of the 13C NMR chemical shifts for 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS: 109964-07-8).[1] This molecule is a critical bifunctional linker used in medicinal chemistry (e.g., PROTACs, bioconjugation) to attach an aldehyde-reactive warhead to a chloro-alkyl electrophile via a hydrophilic PEG spacer.[1]
Key Identification Markers:
-
Aldehyde Carbonyl: ~189.0 ppm (Distinctive ortho-substituted shift).[1]
-
Aromatic Ipso-Ether: ~161.5 ppm (Deshielded by oxygen).[1]
-
Terminal Alkyl Chloride: ~42.5 – 43.0 ppm (Diagnostic for linker integrity).[1]
Structural Dissection & Logic
To ensure accurate assignment, we deconstruct the molecule into two high-confidence spectroscopic fragments: the 2-Alkoxybenzaldehyde Core and the Chloro-PEG Tail .[1]
Figure 1: Spectroscopic fragmentation of the target molecule into identifiable NMR zones.[1]
Comparative Data Analysis
The following table synthesizes experimental data from high-fidelity structural analogs (2-Methoxybenzaldehyde and 2-(2-Chloroethoxy)ethanol) to provide the authoritative chemical shift profile for the target.
Solvent: CDCl₃ (77.16 ppm reference) | Frequency: 100/125 MHz[1]
| Carbon Position | Label | Predicted Shift (ppm) | Reference Model Data (Experimental) | Interpretation |
| Aldehyde C=O | C1 | 189.0 | 189.0 (2-Methoxybenzaldehyde) [1] | Upfield from unsubstituted benzaldehyde (192 ppm) due to ortho-electron donation.[1] |
| Aromatic C-O | C2 | 161.5 | 161.5 (2-Methoxybenzaldehyde) [1] | Highly deshielded ipso carbon attached to the ether oxygen.[1] |
| Aromatic C-H | C4 | 136.4 | 136.4 (2-Methoxybenzaldehyde) [1] | Para to aldehyde; typical aromatic resonance.[1] |
| Aromatic C-H | C3/C5 | 120.5 / 112.6 | 120.5, 112.6 (2-Methoxybenzaldehyde) [1] | Ortho/Para to alkoxy group are significantly shielded (lower ppm).[1] |
| Aromatic C-CHO | C6 | 124.1 | 124.1 (2-Methoxybenzaldehyde) [1] | Ipso to carbonyl; shielded relative to unsubstituted benzene.[1] |
| Linker α (Ph-O-C) | C7 | 68.5 | 68.0–69.0 (Aryl alkyl ethers) | Distinct from aliphatic PEG carbons due to aromatic ring proximity.[1] |
| Linker β (C-O) | C8 | 69.5 | 69.5 (PEG backbone) | Typical PEG ether shift.[1] |
| Linker γ (O-C) | C9 | 71.2 | 71.3 (2-[2-(2-chloroethoxy)ethoxy]ethanol) [2] | Deshielded by adjacent oxygen.[1] |
| Linker δ (C-Cl) | C10 | 42.8 | 42.7 (2-[2-(2-chloroethoxy)ethoxy]ethanol) [2] | Critical QC Peak. Confirming the presence of Chlorine.[1] |
Comparative Insight: Ortho vs. Para Substitution
Researchers often confuse the ortho and para isomers.
-
Ortho (Target): C=O resonates at ~189 ppm . The proximity of the ether oxygen creates a specific electronic environment (and potential weak H-bonding if hydrolyzed) that shields the carbonyl slightly compared to the para isomer.[1]
-
Para (Alternative): C=O resonates at ~191-192 ppm .[1] The symmetry of the para isomer also simplifies the aromatic region into two distinct doublets (AA'BB' system), whereas the ortho target displays a complex 4-signal aromatic pattern.[1]
Experimental Protocol (SOP)
To obtain the spectra described above, follow this self-validating protocol.
Preparation & Acquisition
-
Sample Mass: Weigh 15–20 mg of the oil/solid.
-
Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D).
-
Tube: Transfer to a clean, dry 5mm NMR tube. Filter through a cotton plug if the solution is cloudy (cloudiness suggests inorganic salts from the synthesis).[1]
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).[1]
-
Scans: Minimum 256 scans (512 recommended for clear observation of the quaternary C2 and C6 carbons).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure quantitative integration of the carbonyl peak.
-
Workflow Visualization
Figure 2: Quality control workflow for validating linker integrity via 13C NMR.
Troubleshooting & Validation
Problem: Missing peak at 42.8 ppm. Diagnosis: Hydrolysis of the terminal chloride. Evidence: Look for a new peak at ~61.5 ppm . This corresponds to the terminal alcohol (-CH2-OH), indicating the chloride has been displaced by water (likely during workup or storage).[1]
Problem: Extra peaks in the 90-105 ppm region. Diagnosis: Acetal formation.[1] Evidence: If the aldehyde (~189 ppm) is weak or missing, and peaks appear around 100 ppm, the aldehyde has reacted with the glycol chain (inter- or intramolecularly) or external alcohols.[1]
References
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information: 1H and 13C NMR data of 2-methoxybenzaldehyde. Retrieved from .[1]
-
ChemicalBook. (2024). 13C NMR Spectrum of 2-[2-(2-chloroethoxy)ethoxy]ethanol. Retrieved from .[1]
-
Doc Brown's Chemistry. (2024). Interpretation of the C-13 NMR spectrum of Benzaldehyde. Retrieved from .[1]
-
PubChem. (2024). 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde Compound Summary. Retrieved from .[1]
Sources
Analytical and Performance Comparison Guide: Validating 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde Derivatives in Bioconjugation
Executive Summary
In modern bioconjugation, targeted drug delivery, and PROteolysis TArgeting Chimeras (PROTACs) development, the selection of an optimal bifunctional linker is critical[1]. Polyethylene glycol (PEG) linkers are widely utilized to improve aqueous solubility, extend circulation half-life, and dictate the spatial distance between conjugated pharmacophores[1]. Recent 2026 studies have demonstrated that the specific length and terminal functionalization of PEG linkers directly impact the degradation efficiency of targets like GSPT1 in PROTAC applications[2].
This guide provides an objective performance comparison and structural validation framework for 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS: 196803-99-3)[3] against its bromo- and tosyl- derivatives. Designed for Senior Application Scientists and drug development professionals, this document outlines self-validating analytical workflows to ensure high-fidelity linker integration.
Comparative Reactivity & Performance Analysis
When engineering a PEG2-benzaldehyde linker, the choice of the terminal leaving group (Chloro, Bromo, or Tosyl) dictates the balance between shelf-life stability and electrophilic reactivity.
-
The Causality of Leaving Group Selection: While bromo-PEG derivatives offer superior leaving-group kinetics at room temperature, they frequently undergo premature elimination or degradation during silica gel chromatography. Conversely, the chloro-derivative is highly stable under standard purification conditions[3]. By utilizing the chloro-variant, chemists can maintain a stable inventory and selectively activate the linker in situ using Finkelstein conditions (NaI/KI) when high reactivity is required.
-
Analytical Interference: Tosyl-PEG derivatives introduce bulky aromatic rings that complicate 1H NMR structural validation due to signal overlap with the core benzaldehyde protons, increasing the risk of misidentifying impurities.
Table 1: Performance Comparison of PEG2-Benzaldehyde Derivatives
| Derivative | Leaving Group Ability | Relative Shelf-Life (25°C) | Chromatographic Stability | SN2 Yield (Standard Amine, 24h) | Analytical Complexity (NMR) |
| Chloro-PEG2 | Moderate (-Cl) | > 12 months | Excellent | 45% (85% with KI catalyst) | Low (Clean aliphatic region) |
| Bromo-PEG2 | High (-Br) | < 3 months | Poor (Prone to elimination) | 92% | Low (Clean aliphatic region) |
| Tosyl-PEG2 | Very High (-OTs) | ~ 6 months | Moderate | 88% | High (Aromatic overlap with core) |
Structural Validation Workflows
To guarantee the integrity of the bifunctional linker before downstream PROTAC or Antibody-Drug Conjugate (ADC) assembly, a multi-modal validation workflow is required.
Caption: Workflow for the structural validation of PEG2-benzaldehyde derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems . They rely on internal data ratios rather than external calibrations, ensuring that any degradation is immediately apparent to the operator.
Protocol A: Self-Validating 1H NMR Structural Elucidation
Purpose: To confirm the intact structure of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde and verify the absence of PEG-chain truncation or chloride hydrolysis.
-
Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl3. Causality: CDCl3 is selected because it lacks exchangeable protons that could broaden or obscure the critical aldehyde singlet, and it provides excellent solvation for PEGylated aromatics.
-
Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher, utilizing a relaxation delay (d1) of at least 2 seconds to ensure accurate quantitative integration.
-
Self-Validating Integration Check (Critical Step):
-
Set the integration of the distinct aldehyde proton singlet (~10.4 ppm) exactly to 1.00 .
-
Measure the integration of the terminal -CH2Cl multiplet (~3.6 - 3.7 ppm).
-
Validation Logic: The -CH2Cl signal must integrate to exactly 2.00 . If the value is significantly lower (e.g., 1.40), it mathematically proves partial hydrolysis or elimination of the terminal chloride, invalidating the batch. If the ratio holds, the molecule's bifunctional integrity is confirmed.
-
Protocol B: LC-MS Isotopic Profiling
Purpose: To confirm the exact mass and the presence of the halogen leaving group.
-
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.
-
Acquisition: Run via ESI+ (Electrospray Ionization) coupled to a High-Resolution Mass Spectrometer (HRMS).
-
Isotopic Ratio Analysis (Critical Step):
-
Locate the[M+H]+ peak for C11H13ClO3 (Expected m/z ~229.06).
-
Examine the [M+H+2]+ peak at m/z ~231.06.
-
Validation Logic: Chlorine possesses two stable isotopes (35Cl and 37Cl) in a natural abundance ratio of ~3:1. The mass spectrum must exhibit this exact 3:1 intensity ratio between the 229 and 231 peaks. This acts as an internal, self-validating check that the chloride leaving group survived the ionization process and is covalently bound to the molecule.
-
Comparative Reactivity Pathways in Bioconjugation
When integrating the validated linker into a PROTAC or ADC, the reactivity of the leaving group dictates the required reaction conditions.
Caption: Comparative reactivity pathways for halogenated and tosylated PEG2-benzaldehyde linkers.
Protocol C: Finkelstein-Assisted SN2 Conjugation
To overcome the moderate reactivity of the stable chloro-derivative during conjugation:
-
Combine the target amine (1.0 eq) and 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (1.2 eq) in anhydrous DMF.
-
Add K2CO3 (3.0 eq) as a non-nucleophilic base.
-
Catalytic Activation: Add Potassium Iodide (KI, 0.2 eq). Causality: The KI drives an in situ Finkelstein reaction, temporarily converting the stable alkyl chloride into a highly reactive alkyl iodide. This allows the SN2 displacement to proceed rapidly at 60°C without requiring the storage-unstable bromo-PEG precursor.
References
-
2-(2-(2-CHLOROETHOXY)ETHOXY)BENZALDEHYDE (CAS 196803-99-3) , Sigma-Aldrich.3
-
How to Choose the Right PEG Linker for Your Research and Applications , Precise PEG. 1
-
Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation , PubMed (NIH). 2
Sources
The Mechanistic Challenge: Halogen Interference in CHN/O Profiling
Elemental Analysis Standards for C11H13ClO3 Compounds: A Comparative Guide
As drug development and materials science increasingly rely on halogenated organic compounds—such as chlorinated active pharmaceutical ingredients (APIs) and agrochemical intermediates—achieving absolute precision in elemental profiling is non-negotiable. For a compound with the molecular formula C11H13ClO3 , the theoretical mass fractions are strictly defined: Carbon (57.78%) , Hydrogen (5.73%) , Chlorine (15.50%) , and Oxygen (20.99%) .
Validating this exact stoichiometry requires navigating significant analytical roadblocks. This guide objectively compares the industry-standard methodologies for analyzing chlorinated organics, detailing the causality behind specific instrumental choices and providing self-validating experimental protocols.
When determining the carbon, hydrogen, and oxygen content of C11H13ClO3, traditional CHNS/O analyzers face a critical chemical hurdle. During the high-temperature thermal decomposition of the sample, the covalently bound chlorine is liberated as hydrogen chloride (HCl) and chlorine gas (Cl2).
The Causality of Interference: If these volatile chlorides are allowed to progress through the analytical flow path, they will irreversibly poison the copper reduction catalyst. Furthermore, they can reach the Thermal Conductivity Detector (TCD), where they co-elute with CO2 and H2O, causing severe positive errors in the carbon and hydrogen readouts. To achieve an 1[1], the integration of a silver wool scrubber within the combustion tube is mandatory. The silver reacts quantitatively with the halogens to precipitate stable silver chloride (AgCl), ensuring only pure target gases reach the detector.
Methodological Comparison for Chlorine Quantification
While CHN/O analyzers handle the organic backbone, quantifying the 15.50% chlorine content requires specialized techniques. The two primary alternatives are the traditional Schöniger Flask method and automated Combustion Ion Chromatography (CIC).
-
Alternative A: Schöniger Flask Combustion + IC The 2[2] is a classical, cost-effective approach where the sample is manually ignited in an oxygen-rich glass flask. The resulting combustion gases are absorbed into a liquid matrix and subsequently3[3]. While simple, it is highly dependent on operator skill, and incomplete combustion (sooting) can lead to poor recovery rates.
-
Alternative B: Combustion Ion Chromatography (CIC) CIC represents the modern gold standard. It utilizes an automated boat drive to introduce the sample into a 1050°C furnace under an Argon/Oxygen stream (pyrohydrolysis). This ensures 100% conversion of organic halogens to halides, which are automatically absorbed and transferred inline to the IC. It has become the4[4] due to its high reproducibility and elimination of matrix effects.
Table 1: Methodological Comparison for Chlorine Analysis
| Parameter | Schöniger Flask + IC | Combustion Ion Chromatography (CIC) |
| Automation Level | Manual combustion, manual transfer | Fully automated (boat to detector) |
| Throughput | Low (~4-6 samples/hour) | High (~12-15 samples/hour) |
| Matrix Interference | High (soot/unburned carbon risk) | Low (controlled pyrohydrolysis) |
| Recovery Rate | 95% - 98% (operator dependent) | > 99% (highly reproducible) |
| Cost per Analysis | Low | Medium |
Visualizing the Analytical Architecture
Caption: Workflow for complete elemental profiling of halogenated organics.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. If any internal logic check fails, the system halts, preventing the generation of compromised data.
Protocol 1: C, H, O Determination via Catalytic Combustion
-
System Blank & Baseline Stabilization: Purge the system with ultra-high purity Helium. Run empty tin capsules until the TCD baseline variance is < 10 µV. Causality: Ensures no atmospheric nitrogen or residual carbon contaminates the analytical run.
-
CRM Calibration (Self-Validation Check): Combust 2.0 mg of a Certified Reference Material (CRM) such as 4-chlorobenzoic acid. Logic: The CRM must yield a carbon mass fraction within ±0.3% of its theoretical value. A failure here indicates that the silver scrubber is saturated by halogens and must be replaced before proceeding.
-
Sample Combustion: Weigh exactly 1.500–2.500 mg of C11H13ClO3 into a tin capsule. Combust at 1000°C in an oxygen-rich environment.
-
Halogen Scrubbing: Pass the effluent combustion gas through a silver wool matrix maintained at 600°C to precipitate AgCl, actively preventing HCl/Cl2 from reaching the TCD.
-
Detection: Quantify CO2 and H2O via the TCD to calculate the exact %C and %H.
Protocol 2: Chlorine Determination via Automated CIC
-
Calibration & Bracketing: Inject a mixed halide standard to establish a multi-point calibration curve (R² > 0.999). Causality: Validates the ion chromatograph's detector linearity before introducing complex combustion matrices.
-
Automated Pyrohydrolysis: Introduce 5.0 mg of C11H13ClO3 into the ceramic boat. Drive the boat into the 1050°C furnace under a strictly controlled Ar/O2 stream. Logic: The high temperature and oxygen ensure complete destruction of the organic matrix, converting all covalently bound chlorine exclusively to HCl gas.
-
Gas Absorption: Route the effluent gas into an absorber module containing 10 mL of ultra-pure water spiked with 100 ppm H2O2. Causality: H2O2 oxidizes any trace SO2 to sulfate, preventing sulfite from co-eluting with the chloride peak on the IC column.
-
IC Separation: Automatically inject a 20 µL aliquot onto an anion-exchange column. Detect the chloride ion via suppressed conductivity.
-
Mass Balance Check (Self-Validation Check): The system calculates the experimental %Cl. If the sum of %C, %H, %O (from Protocol 1) and %Cl deviates from 100% ± 0.5%, the system flags the sample for re-analysis due to potential incomplete combustion.
Caption: Self-validating loop for Combustion Ion Chromatography (CIC).
Quantitative Data & Tolerance Standards
For a compound to be verified as pure C11H13ClO3, the experimental data must fall within strict pharmacopeial tolerances (typically ±0.3% absolute from the theoretical value).
Table 2: Theoretical vs. Acceptable Experimental Ranges for C11H13ClO3
| Element | Theoretical Mass (%) | Acceptable Variance (±0.3%) | Primary Analytical Technique |
| Carbon (C) | 57.78% | 57.48% – 58.08% | CHN/O Analyzer (with Ag Scrubber) |
| Hydrogen (H) | 5.73% | 5.43% – 6.03% | CHN/O Analyzer |
| Oxygen (O) | 20.99% | 20.69% – 21.29% | Pyrolysis (1080°C) + TCD |
| Chlorine (Cl) | 15.50% | 15.20% – 15.80% | Combustion Ion Chromatography |
References
- Toward graphene chloride - SciSpace.
- Chemical Analysis of Drug Biocrystals: A Role for Counterion Transport Pathways in Intracellular Drug Disposition - PMC (NIH).
- Determination of adsorbable organic halogens in surface water samples by combustion–microcoulometry versus combustion–ion chromatography titration - ResearchGate.
- Oxygen Flask Combustion Unit - Exeter Analytical (UK) Ltd.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS No. 54373-14-7). As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to its final disposition as waste. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Part 1: Hazard Profile and Chemical Assessment
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is a bifunctional organic molecule, and its hazards are derived from its constituent parts: the aldehyde group and the halogenated ether chain.
-
Aldehyde Group: Benzaldehyde and its derivatives can be toxic and are known irritants to the skin, eyes, and respiratory tract.[1]
-
Halogenated Ether Chain: The presence of a carbon-chlorine bond classifies this compound as a halogenated organic compound . This is the single most critical factor determining its disposal pathway. Halogenated organic compounds are subject to stringent environmental regulations because their improper disposal (e.g., via combustion in standard furnaces) can lead to the formation of dioxins and other persistent organic pollutants.[2][3]
A summary of the key hazard data is presented below.
| Property | Value / Information | Data Source(s) |
| Chemical Formula | C₉H₉ClO₂ | PubChem[4] |
| Molecular Weight | 184.62 g/mol | PubChem[4], Sigma-Aldrich[5] |
| Physical State | Assumed to be a liquid or solid at room temperature (Specific data not available; related compounds are liquids). | General Chemical Knowledge |
| Health Hazards | Based on analogous compounds, expected to cause skin, eye, and respiratory irritation.[6][7][8] May be harmful if swallowed or inhaled.[1] | Safety Data Sheets for related compounds[6][7][8] |
| Primary Disposal Class | Halogenated Organic Waste | EPA / RCRA Guidelines[9], EHS Protocols[2][3][10] |
| Regulatory Framework | Governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Disposal must adhere to federal, state, and local regulations.[11][12][13][14] | U.S. EPA[11][12][13][14] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is not merely a suggestion but a regulatory requirement. The following protocol is designed to ensure compliance and safety from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE) Engagement
Before handling the chemical or its waste container, always don the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, adequate protective equipment.[15][16][17]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common standard, but for prolonged contact or spill cleanup, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always check the glove manufacturer's compatibility chart.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A standard laboratory coat must be worn. For transfers of large volumes, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling outside of a certified chemical fume hood or in a poorly ventilated area, a respirator may be required. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 2: Waste Segregation and Containerization
This is the most critical phase of the disposal process. Improper segregation is a common and serious compliance violation.
-
Designate a "Halogenated Organic Waste" Container: Obtain a dedicated waste container from your institution's EHS department. This container must be made of a material compatible with the chemical (e.g., polyethylene) and have a screw-top, vapor-tight lid.
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste "[10]
-
The full chemical name: "Waste 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde "
-
A list of all other components if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., irritant, environmental hazard).
-
-
Causality - The "Why": Halogenated and non-halogenated waste streams must be kept separate.[3][18] Non-halogenated solvents can often be reclaimed or used as a supplemental fuel source in cement kilns.[3] Halogenated solvents, however, must undergo high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[3] Mixing these streams results in the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated waste.
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory staff.
-
Container Management: The waste container must be kept closed at all times except when actively adding waste.[2] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition.[15][19] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[20]
Step 4: Arranging for Final Disposal
-
Generator Status: Your institution is classified by the EPA as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) of hazardous waste, which dictates accumulation time limits and other regulations.[11][13]
-
Scheduling Pickup: Once the container is full or has been stored for the maximum allowable time per your generator status, contact your institution's EHS department to schedule a pickup.
-
Transportation: Only a licensed hazardous waste disposal company with an EPA identification number is legally permitted to transport and dispose of the waste.[11][13] This "cradle-to-grave" system ensures the waste is tracked from your lab to its final, safe destruction.
Part 3: Emergency Procedures for Spills
All personnel who handle this chemical must be trained on and prepared for spill response.
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator if necessary.
-
Absorb the spill with a chemical-absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Activate the fire alarm if the spill is flammable or poses an immediate threat.
-
Call your institution's emergency response number and the EHS department.
-
Do not re-enter the laboratory until cleared by emergency personnel.
-
Part 4: Visualizing the Disposal Workflow
To clarify the decision-making process, the following diagrams illustrate the key workflows.
Caption: Waste classification decision tree.
Caption: Emergency spill response workflow.
References
- Hazardous Waste Disposal in the Workplace: EPA Regul
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- OSHA Chemical Hazards And Communication. (2022, October 5).
- How to Properly Manage Hazardous Waste Under EPA Regul
- OSHA Hazard Communication Standard and OSHA Guidelines.Centers for Disease Control and Prevention (CDC).
- 2-(2-Chloroethoxy)benzaldehyde.
- OSHA Chemical Storage Requirements [2025 Guide].Conn Maciel Carey LLP.
- HazCom Standard: a Guide to OSHA's HCS Compliance. (2023, April 26). BradyID.com.
- 2-(2-Chloroethoxy)benzaldehyde | 54373-14-7.Sigma-Aldrich.
- EPA Hazardous Waste Regul
- SAFETY DATA SHEET for 2-(2-Chloroethoxy)ethanol. (2025, November 6). Sigma-Aldrich.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, Northwestern University.
- Organic Solvent Waste Disposal.University of British Columbia, Safety & Risk Services.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice.U.S. Environmental Protection Agency.
- SAFETY DATA SHEET for 2-[2-(2-Chloroethoxy)ethoxy]ethanol. (2009, May 14). Acros Organics.
- SAFETY DATA SHEET for Ethanol, 2-(2-chloroethoxy)-. (2008, June 22). Fisher Scientific.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.eCFR :: 40 CFR Part 268.
- 7.2 Organic Solvents.University of North Carolina at Chapel Hill, Environment, Health and Safety.
- 8.1 Organic solvent waste. (2025, January 13). Kemicentrum, Lund University.
- SAFETY DATA SHEET for a related benzaldehyde. (2025, December 31). ChemScene.
- SAFETY DATA SHEET for 2-[2-(2-Chloroethoxy)ethoxy]ethanol.Santa Cruz Biotechnology.
- 2-[(2-Chloroethoxy)ethoxy]ethanol SDS.ECHEMI.
- Qualitative Tier 2 Assessment for Benzaldehyde.Santos.
- SAFETY DATA SHEET for BENZALDEHYDE.Techno PharmChem.
- SAFETY DATA SHEET for 2-(2-Methyl-allyloxy)benzaldehyde.AFG Bioscience LLC.
- Safety data sheet for Benzaldehyde-DNPH. (2022, November 16). CPAchem.
- SAFETY DATA SHEET for 2-Ethoxybenzaldehyde. (2025, September 18). Thermo Fisher Scientific.
- 2-[2-(2-chloroethoxy)ethoxy]benzaldehyde.PubChemLite.
- SAFETY DATA SHEET for 2-(2-Chloroethoxy)ethanol. (2024, March 4). Fisher Scientific.
- 2-(2-(2-Chloroethoxy)ethoxy)ethanol.
- Benzaldehyde - Registration Dossier.European Chemicals Agency (ECHA).
- 2-(2-Chloroethoxy)ethanol | 628-89-7.ChemicalBook.
- SAFETY D
Sources
- 1. One moment, please... [santos.com]
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- 4. 2-(2-Chloroethoxy)benzaldehyde | C9H9ClO2 | CID 3841410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Chloroethoxy)benzaldehyde | 54373-14-7 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
